1-Bromo-4-nitronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENKLKXUFZIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-4-nitronaphthalene physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Bromo-4-nitronaphthalene
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon that serves as a valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, possessing both an electrophilic bromine atom and an electron-withdrawing nitro group on a rigid naphthalene scaffold, provides multiple avenues for chemical modification. The strategic placement of these groups significantly influences the molecule's reactivity, making it a key building block in the synthesis of complex organic molecules for drug discovery, materials science, and the production of dyes.[1][2][3] This guide offers a comprehensive exploration of its core physical and chemical properties, details key synthetic transformations, and provides essential safety and handling protocols for laboratory applications.
Molecular Identity and Core Properties
A foundational understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. These properties are critical for purification, characterization, and predicting its behavior in various solvent systems.
Chemical Structure
The structure of this compound consists of a naphthalene ring system substituted at the C1 position with a bromine atom and at the C4 position with a nitro group.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key physical and chemical properties are summarized below. It is important to note that while some data are derived from experimental measurements, others are computationally predicted and should be considered as estimates pending experimental verification.
| Property | Value | Source |
| CAS Number | 4236-05-9 | [4][5][6] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4][7][8] |
| Molecular Weight | 252.06 g/mol | [4][8][9] |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly available; related compounds like 1-nitronaphthalene melt at 55-58 °C. | |
| Boiling Point | Not explicitly available; related compounds like 1-nitronaphthalene boil at 304 °C.[10] | |
| Solubility | Expected to have limited solubility in water but be soluble in organic solvents like toluene, chloroform, and ethanol.[2][11] | |
| Storage | Store at room temperature in a dry, well-ventilated place.[8][12] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR | The spectrum is expected to show signals in the aromatic region (typically 7.5-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets and multiplets) due to coupling with neighboring protons. The specific chemical shifts are influenced by the anisotropic effects of the naphthalene ring and the electronic effects of the bromo and nitro substituents.[13] |
| ¹³C NMR | The spectrum will display 10 distinct signals for the carbon atoms of the naphthalene core, as they are all chemically non-equivalent. Carbons bonded to the bromine and nitro groups (C1 and C4) will show characteristic chemical shifts. |
| Infrared (IR) | Key vibrational bands are expected for the N-O stretching of the nitro group (strong asymmetric and symmetric bands around 1520 cm⁻¹ and 1340 cm⁻¹), C-Br stretching (typically in the fingerprint region), and aromatic C-H and C=C stretching vibrations.[14] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is dominated by its two functional groups. The nitro group is strongly electron-withdrawing, which deactivates the naphthalene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[15]
Nucleophilic Aromatic Substitution: The Suzuki-Miyaura Coupling
A cornerstone reaction for this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is highly efficient for forming a new carbon-carbon bond at the C1 position by replacing the bromine atom. This pathway is instrumental in synthesizing biphenyl-naphthalene derivatives, which are scaffolds of interest in medicinal chemistry.[1][16]
Causality: The palladium catalyst undergoes a series of steps (oxidative addition, transmetalation, and reductive elimination) to couple the aryl boronic acid with the bromonaphthalene. The choice of ligand (e.g., SPhos) is critical for stabilizing the palladium catalyst and facilitating the reaction, while the base (e.g., K₃PO₄) is required for the transmetalation step.[1]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the catalyst.[16]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and the ligand SPhos (0.04 equiv.).[1]
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 v/v mixture) via syringe.[1]
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[1][16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 1-phenyl-4-nitronaphthalene.[1]
Reduction of the Nitro Group
The most synthetically valuable transformation of the nitro group is its reduction to a primary amine (-NH₂).[15] This reaction opens the door to a vast library of derivatives, as the resulting amino group can be readily acylated, alkylated, or used in the construction of heterocyclic systems. This makes this compound a precursor to scaffolds with potential antimicrobial, anti-inflammatory, and anticancer properties.[1]
Causality: Catalytic hydrogenation is a common and clean method for this reduction. The metal catalyst (e.g., Palladium on carbon) provides a surface for the adsorption of hydrogen gas and the nitroaromatic compound, facilitating the stepwise reduction of the nitro group to an amine.
Caption: Reduction of the nitro group to a primary amine.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate.[2][5] Its primary application lies in serving as a foundational building block for more complex molecular architectures in several key areas:
-
Medicinal Chemistry: It is a precursor for synthesizing derivatives of 1-aminonaphthalene, which are explored for their potential biological activities, including antifungal and cytotoxic properties.[1]
-
Materials Science: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), catalysts, and resins.[4] The defined structure of this compound allows for precise modification to tune the electronic and photophysical properties of new materials.
Safety, Handling, and Storage
Working with this compound requires adherence to standard laboratory safety protocols for handling aromatic nitro and bromo compounds.
-
Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[17] It should be handled with care, assuming it may be harmful if swallowed or inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][17]
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[12]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[8][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 4236-05-9: Naphthalene, 1-bromo-4-nitro- | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. warshel.com [warshel.com]
- 5. This compound | 4236-05-9 [chemicalbook.com]
- 6. 1-BROMO-4-NITRO-NAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C10H6BrNO2 | CID 4587144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CAS:4236-05-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. 1-Bromo-6-nitronaphthalene | C10H6BrNO2 | CID 53485665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Nitronaphthalene CAS#: 86-57-7 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-4-nitronaphthalene (CAS: 4236-05-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-bromo-4-nitronaphthalene, a key chemical intermediate. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in organic synthesis and drug development. This document is intended to serve as a valuable resource, providing both foundational knowledge and practical insights for laboratory applications.
Core Molecular Characteristics
This compound is an organic compound featuring a naphthalene core substituted with a bromine atom at the 1-position and a nitro group at the 4-position.[1] This substitution pattern significantly influences its chemical behavior, making it a versatile reagent in organic synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally verified, other values are computationally predicted and should be considered as estimates.
| Property | Value | Data Type |
| CAS Number | 4236-05-9 | Experimental |
| Molecular Formula | C10H6BrNO2 | Calculated |
| Molecular Weight | 252.06 g/mol | Calculated[1] |
| Appearance | Solid | Experimental[1] |
| Purity | Typically ≥95-98% | Experimental[1][3] |
| Storage | Sealed in dry, room temperature | Recommendation[4] |
| XlogP (Predicted) | 3.4 | Predicted[5] |
| Topological Polar Surface Area | 45.8 Ų | Predicted[6] |
Synthesis of this compound
The synthesis of this compound is not as straightforward as the direct nitration of 1-bromonaphthalene due to the directing effects of the bromo group. A plausible and effective synthetic route involves the nitration of 1-bromonaphthalene, which typically yields a mixture of isomers. The desired this compound must then be isolated from this mixture.
A common method for the nitration of naphthalene derivatives involves using a classical nitrating mixture of nitric acid and sulfuric acid.[7] However, to achieve regioselectivity, alternative methods might be employed. One such approach is the ipso-substitution of a bromo or iodo derivative with potassium nitrite in the presence of a copper(II) triflate catalyst.[7]
Another potential, though less direct, route could involve the diazotization of 5-bromo-1-naphthylamine, followed by a Sandmeyer-type reaction to introduce the nitro group. A similar transformation has been reported for the synthesis of 1-nitronaphthalene from 1-amino-5-nitronaphthalene.[8]
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of the bromo and nitro substituents on the naphthalene ring. This dual functionality makes it a valuable building block in organic synthesis.[9]
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group at the 4-position activates the naphthalene ring for nucleophilic aromatic substitution.[10] This makes the bromine atom at the 1-position susceptible to displacement by various nucleophiles. The rate-determining step in this SNAr mechanism is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group, which is possible when the nitro group is in the ortho or para position relative to the leaving group.[11]
Caption: Generalized SNAr mechanism for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[12][13]
Exemplary Protocol: Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using this compound as a substrate.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).[6][14]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.[6]
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).[14]
-
Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Workup: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing access to 4-bromo-1-naphthylamine.[9] This transformation is crucial for introducing a nucleophilic amino group, which can be further functionalized. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to chemical reduction with metals like iron in acidic media (Béchamp reduction).[15][16] The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.[17]
Applications in Drug Development and Research
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic activities.[18] The naphthalene scaffold is a common feature in many pharmacologically active compounds. By utilizing the reactivity at both the bromo and nitro positions, medicinal chemists can construct diverse molecular architectures and fine-tune their properties to enhance potency, selectivity, and pharmacokinetic profiles.[19]
For instance, the amino group, obtained after reduction of the nitro functionality, can serve as a key site for amide bond formation or for building heterocyclic rings. The bromo group allows for the introduction of various aryl or alkyl substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle this compound in a well-ventilated area or a fume hood.[20][21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[20] Avoid inhalation of dust and contact with skin and eyes.[22] In case of contact, rinse the affected area thoroughly with water.[20] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[20][22]
Conclusion
This compound is a versatile and valuable chemical intermediate for researchers in organic synthesis and drug development. Its unique combination of a leaving group (bromine) and an electron-withdrawing, reducible group (nitro) on a naphthalene core provides multiple avenues for synthetic transformations. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the rational design and synthesis of complex molecular targets. Adherence to proper safety protocols is essential when working with this compound in a laboratory setting.
References
- 1. CAS 4236-05-9: Naphthalene, 1-bromo-4-nitro- | CymitQuimica [cymitquimica.com]
- 2. This compound | 4236-05-9 [chemicalbook.com]
- 3. boronpharm.com [boronpharm.com]
- 4. 4236-05-9|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 16. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. cdnisotopes.com [cdnisotopes.com]
- 21. synquestlabs.com [synquestlabs.com]
- 22. fishersci.com [fishersci.com]
Spectroscopic Data for 1-Bromo-4-nitronaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-nitronaphthalene, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines available experimental data with predicted spectroscopic characteristics based on established principles and data from analogous compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers working with this compound. This guide also includes detailed experimental protocols for acquiring this data and essential safety information.
Chemical Structure and Properties
This compound is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆BrNO₂.[1][2] Its structure consists of a naphthalene ring system substituted with a bromine atom at the 1-position and a nitro group at the 4-position. This substitution pattern significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic properties.
Key Physicochemical Properties:
-
Molecular Weight: 252.07 g/mol [2]
-
Appearance: Light yellow to yellow solid[2]
-
Melting Point: 87-88 °C[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effects of the fused aromatic rings.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.25 | d | ~8.5 |
| H-3 | ~7.80 | d | ~8.5 |
| H-5 | ~8.60 | d | ~8.0 |
| H-6 | ~7.75 | t | ~7.8 |
| H-7 | ~7.65 | t | ~7.8 |
| H-8 | ~8.15 | d | ~8.0 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Interpretation:
-
The protons on the nitro-substituted ring (H-2 and H-3) are expected to be deshielded due to the strong electron-withdrawing nature of the NO₂ group.
-
The protons on the bromo-substituted ring will also experience deshielding, though to a lesser extent.
-
The coupling constants are typical for ortho-coupling in aromatic systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show ten distinct signals, one for each carbon atom in the naphthalene ring system. The chemical shifts are highly dependent on the attached substituent.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 |
| C-2 | ~130 |
| C-3 | ~125 |
| C-4 | ~145 |
| C-4a | ~132 |
| C-5 | ~128 |
| C-6 | ~129 |
| C-7 | ~127 |
| C-8 | ~124 |
| C-8a | ~135 |
Note: These are predicted values based on additivity rules and comparison with related compounds like 1-bromonaphthalene and 1-nitronaphthalene.[3]
Interpretation:
-
The carbon bearing the nitro group (C-4) is expected to be the most deshielded (highest ppm value).
-
The carbon bearing the bromine atom (C-1) will also be deshielded.
-
The remaining carbon signals will appear in the typical aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the aromatic ring, the nitro group, and the carbon-bromine bond.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 1600-1450 | Aromatic C=C | Stretching |
| 1550-1500 | N=O | Asymmetric Stretching |
| 1350-1300 | N=O | Symmetric Stretching |
| ~1050 | C-N | Stretching |
| 700-500 | C-Br | Stretching |
Interpretation:
-
The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum.
-
The aromatic C-H and C=C stretching vibrations confirm the presence of the naphthalene ring.
-
The C-Br stretching vibration is typically weaker and appears in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, the molecular ion will appear as a pair of peaks of approximately equal intensity at m/z 251 and 253.
-
Key Fragmentation Peaks:
-
[M-NO₂]⁺: Loss of the nitro group (m/z 205 and 207).
-
[M-Br]⁺: Loss of the bromine atom (m/z 172).
-
[M-NO₂-Br]⁺: Loss of both the nitro group and bromine (m/z 126).
-
Experimental Protocols
The following are general protocols for acquiring spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the aromatic carbon region (approximately 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and record the IR spectrum.
-
Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Calibrate the mass analyzer.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.
Visualization of Experimental Workflows
Caption: NMR Spectroscopy Experimental Workflow.
Caption: IR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
Safety Precautions
Handle this compound with care, following standard laboratory safety procedures.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4][5] Use in a well-ventilated area or a fume hood.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
An In-depth Guide to the Synthesis of 1-Bromo-4-nitronaphthalene: A Case Study in Regioselectivity
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 1-bromo-4-nitronaphthalene, a valuable chemical intermediate in the development of pharmaceuticals and functional materials.[1][2] We delve into the significant regiochemical challenges associated with the direct bromination of 1-nitronaphthalene and present a more robust and reliable synthetic strategy: the nitration of 1-bromonaphthalene. This document offers a detailed mechanistic explanation, a field-proven experimental protocol, methods for purification and characterization, and critical safety information designed for researchers and professionals in organic synthesis and drug development.
The Regiochemical Challenge: Why Direct Bromination of 1-Nitronaphthalene is Problematic
The synthesis of this compound appears deceptively simple. However, a straightforward electrophilic bromination of 1-nitronaphthalene does not yield the desired 1,4-isomer as the major product. This is a classic example of the directing effects of substituents in electrophilic aromatic substitution on a naphthalene system.
1.1. Understanding the Directing Effects
The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. In the 1-nitronaphthalene molecule, the nitro group strongly deactivates the ring to which it is attached (Ring A). Consequently, an incoming electrophile, such as the bromonium ion (Br⁺), will preferentially attack the more electron-rich, adjacent ring (Ring B). Standard Lewis acid-catalyzed bromination (e.g., using Br₂ and FeBr₃) predominantly yields 1-bromo-5-nitronaphthalene and 1-bromo-8-nitronaphthalene.[3][4]
The diagram below illustrates the predicted and observed outcomes of direct bromination, highlighting the regiochemical challenge.
Caption: Comparison of synthetic routes for this compound.
Recommended Synthesis: Nitration of 1-Bromonaphthalene
To overcome the regioselectivity issue, the most effective strategy involves reversing the order of substitution: nitrating 1-bromonaphthalene. The bromine atom at the C1 position is a deactivating but ortho, para-directing substituent. The para-position (C4) is sterically accessible and electronically favored, leading to the formation of this compound as the major product.
2.1. Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the 1-bromonaphthalene ring attacks the nitronium ion. Attack at the C4 position is favored due to the para-directing effect of the bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base (typically HSO₄⁻ or H₂O) removes a proton from the C4 position, restoring aromaticity and yielding the final product, this compound.
Caption: Key stages in the synthesis of this compound.
Experimental Protocol
This protocol details the nitration of 1-bromonaphthalene. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.1. Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Bromonaphthalene | Reagent | Standard Supplier |
| Sulfuric Acid (98%) | Reagent | Standard Supplier |
| Nitric Acid (70%) | Reagent | Standard Supplier |
| Dichloromethane (DCM) | ACS | Standard Supplier |
| Sodium Bicarbonate (Sat. Sol.) | Laboratory | Standard Supplier |
| Brine (Sat. Sol.) | Laboratory | Standard Supplier |
| Anhydrous Magnesium Sulfate | Laboratory | Standard Supplier |
| Ethanol (95%) | ACS | Standard Supplier |
| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Buchner funnel | - | Standard Lab Equipment |
3.2. Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a clean, dry Erlenmeyer flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid (98%) to 14 mL of concentrated nitric acid (70%). Stir the mixture gently and allow it to cool to 0-5 °C. Causality: This exothermic reaction generates the nitronium ion electrophile. Pre-cooling is essential to control the reaction rate and prevent unwanted side reactions.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 20.7 g (0.1 mol) of 1-bromonaphthalene in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture from the dropping funnel to the stirred 1-bromonaphthalene solution over a period of 60-90 minutes. Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Causality: Slow addition and low temperature are crucial for controlling the exothermic nitration and maximizing the regioselectivity towards the 1,4-isomer.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up - Quenching: Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and dilute the acids.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2 x 100 mL of cold water, 2 x 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine. Causality: The washes neutralize and remove residual acids, which is critical for preventing product degradation during solvent evaporation.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. A yellow-orange solid crude product will be obtained.
3.3. Purification
The crude product is a mixture of this compound and other isomers (primarily 1-bromo-2-nitronaphthalene). Purification is effectively achieved by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pale yellow crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol and dry them in a vacuum oven. A typical yield is 65-75%.
Data Summary & Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Value |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.07 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 123-125 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.6-8.7 (m, 2H), ~8.3 (d, 1H), ~7.8-7.9 (m, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~148, 132, 131, 130, 129.5, 129, 128, 125, 124, 122 |
| Mass Spec (EI) | m/z 251/253 (M⁺, Br isotope pattern), 205/207, 126 |
(Note: NMR chemical shifts (δ) are approximate and should be confirmed against a reference standard. Spectroscopic data can be found at various chemical databases).[5]
Safety & Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
1-Nitronaphthalene (Starting Material for Problematic Route): Flammable solid, toxic if swallowed, and a suspected carcinogen.[6] Handle with gloves and eye protection in a fume hood.
-
1-Bromonaphthalene (Recommended Starting Material): Irritant. Avoid contact with skin and eyes.
-
Nitric and Sulfuric Acids: Highly corrosive and strong oxidizers. Can cause severe burns. Always add acid to water (or in this case, sulfuric to nitric) slowly and with cooling. Wear acid-resistant gloves, a lab coat, and a face shield.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be conducted in an efficient fume hood.
Ensure an emergency eyewash and safety shower are accessible. All chemical waste must be disposed of according to institutional and local regulations.
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 1-Bromo-4-nitronaphthalene: Molecular Structure, Properties, and Synthetic Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Naphthalene-based scaffolds, in particular, have historically served as a fertile ground for the discovery of compounds with significant biological and physical properties. This guide provides a comprehensive technical overview of 1-Bromo-4-nitronaphthalene, a key synthetic intermediate whose value lies in the versatile reactivity of its constituent functional groups. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's properties and synthetic utility is essential for leveraging its potential in the creation of complex molecular architectures and active pharmaceutical ingredients (APIs).
This document will delve into the molecular structure and physicochemical properties of this compound, providing a detailed, field-proven protocol for its synthesis. Furthermore, we will explore its applications as a versatile building block in organic synthesis, with a particular focus on its role in the generation of compound libraries for drug discovery. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Physicochemical Properties of this compound
This compound is a solid, typically appearing as light yellow to yellow crystals. Its core structure consists of a naphthalene ring system substituted with a bromine atom at the 1-position and a nitro group at the 4-position.
| Property | Value | Source |
| CAS Number | 4236-05-9 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 252.07 g/mol | [3] |
| Melting Point | 87-88 °C | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is foundational to its reactivity and function as a synthetic intermediate. The naphthalene core provides a rigid, aromatic framework, while the bromo and nitro substituents offer specific sites for chemical modification.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Spectroscopic Confirmation
The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, the protons on the naphthalene ring will exhibit distinct chemical shifts and coupling constants, allowing for the verification of the substituent positions. A reference spectrum for 4-bromo-1-nitronaphthalene is available, which can be used for comparison.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached bromo and nitro groups. The carbon atoms directly attached to the electron-withdrawing nitro group and the electronegative bromine atom will be significantly deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 1000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with nearly equal intensity).
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the electrophilic nitration of 1-bromonaphthalene. The bromine atom at the 1-position directs the incoming nitro group primarily to the 4-position due to electronic and steric effects.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
1-Bromonaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (95%)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)
-
Magnetic stirrer with heating mantle
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio, while cooling the mixture in an ice bath. This exothermic process must be done with caution.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromonaphthalene in glacial acetic acid. Cool the flask in an ice bath to maintain a low temperature.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 1-bromonaphthalene while stirring vigorously. The temperature of the reaction mixture should be maintained below 10 °C during the addition. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water. The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acids.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as light yellow crystals.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
-
Glacial acetic acid serves as a solvent to homogenize the reaction mixture.
-
Maintaining a low temperature during the addition of the nitrating mixture is critical to control the reaction rate and prevent the formation of unwanted byproducts from side reactions such as oxidation or di-nitration.
-
Quenching the reaction with ice-water precipitates the organic product, which is insoluble in water, allowing for its easy separation from the acidic aqueous phase.
-
Recrystallization is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its two functional groups. This dual functionality allows for sequential and selective modifications, making it a powerful tool for building molecular complexity.
-
Suzuki-Miyaura Coupling: The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. For instance, the reaction of this compound with an arylboronic acid can introduce a new aryl substituent at the 1-position.[5] This is a widely used strategy for constructing biaryl scaffolds, which are common motifs in many pharmaceutical agents.
-
Reduction of the Nitro Group: The nitro group can be easily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key functional handle for further derivatization. The resulting aminonaphthalene derivative can be acylated, alkylated, or used as a building block for the synthesis of heterocyclic compounds.
-
Precursor for Compound Libraries: The ability to independently functionalize the bromo and nitro groups makes this compound an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. By varying the coupling partners in the Suzuki reaction and the reagents used to modify the resulting amino group, a diverse range of molecules can be generated from a single precursor. Phenylnaphthalene derivatives, accessible from this intermediate, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[5]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a synthetically valuable compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular structure and the presence of two distinct reactive sites make it a versatile building block for the construction of complex organic molecules. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable method for its preparation. By leveraging the reactivity of both the bromo and nitro functionalities, researchers can efficiently generate diverse molecular scaffolds for the development of new therapeutic agents and advanced materials. As with any chemical synthesis, adherence to proper safety protocols is essential to ensure a safe and successful outcome.
References
Navigating the Uncharted Waters of Solubility: A Technical Guide to 1-Bromo-4-nitronaphthalene in Organic Solvents
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing the Data Gap as an Opportunity
In the realm of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide focuses on 1-Bromo-4-nitronaphthalene, a substituted naphthalene derivative with potential applications in organic synthesis and materials science.
A thorough review of the existing scientific literature and chemical databases reveals a notable scarcity of quantitative experimental data on the solubility of this compound in common organic solvents. This guide, therefore, takes a unique approach. Instead of merely presenting unavailable data, we provide a robust framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings that govern its solubility, offer a detailed, field-proven experimental protocol for its determination, and provide the necessary tools for accurate data analysis and presentation. This document is designed to empower researchers to navigate this data gap and generate reliable, high-quality solubility data in their own laboratories.
Theoretical Framework: Predicting the Solubility Behavior of this compound
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility profile.
Molecular Structure Analysis:
-
Naphthalene Backbone: The core of the molecule is a bicyclic aromatic hydrocarbon, which is inherently nonpolar and lipophilic. This large nonpolar surface area suggests good solubility in nonpolar or weakly polar organic solvents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, introducing significant polarity to the molecule. This group can participate in dipole-dipole interactions.
-
Bromo Group (-Br): The bromo group is also electronegative and contributes to the molecule's polarity, albeit to a lesser extent than the nitro group. It can participate in dipole-dipole and van der Waals interactions.
Based on this structure, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as chloroform, and dichloromethane, which can engage in dipole-dipole interactions with the nitro and bromo groups while also accommodating the nonpolar naphthalene ring. Aromatic solvents like toluene are also likely to be effective due to π-π stacking interactions with the naphthalene system.
-
Moderate Solubility: Expected in moderately polar solvents like ethyl acetate and acetone. These solvents have both polar and nonpolar characteristics.
-
Low Solubility: Expected in highly polar protic solvents like methanol and ethanol. While the nitro group can act as a hydrogen bond acceptor, the large nonpolar naphthalene backbone will hinder dissolution in these highly ordered, hydrogen-bonded solvent networks.
-
Insolubility: Expected in water, a highly polar protic solvent, due to the compound's predominantly nonpolar character.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[2] |
| Molecular Weight | 252.06 g/mol | PubChem[2] |
| Appearance | Solid | ChemicalBook[3] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Experimental Determination of Solubility: A Self-Validating Protocol
The following section provides a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
The Static Equilibrium Method
The most common and reliable method for determining the thermodynamic solubility of a solid compound is the static equilibrium (or shake-flask) method. This involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (purity > 98%)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, toluene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method.
-
HPLC-UV: This is the preferred method due to its high specificity and sensitivity. A suitable mobile phase and a C18 column are typically used for aromatic compounds. The detection wavelength should be set to the λmax of this compound.
-
UV-Vis Spectrophotometry: This method can be used if an appropriate wavelength with no interference from the solvent is available. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Always report the temperature at which the solubility was determined.
-
Analytical Method Validation
For the results to be trustworthy, the analytical method used for quantification (HPLC-UV or UV-Vis) must be validated for linearity, accuracy, and precision.
Data Presentation: A Framework for Your Findings
Once the experimental data is generated, it should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of this compound in different organic solvents.
Table 2: Experimental Solubility of this compound at 25 °C (Template)
| Solvent | Dielectric Constant (20°C) | Solubility (g/L) | Solubility (mol/L) |
| Toluene | 2.38 | Experimental Value | Calculated Value |
| Chloroform | 4.81 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |
| Dichloromethane | 9.08 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 24.55 | Experimental Value | Calculated Value |
| Methanol | 32.6 | Experimental Value | Calculated Value |
Note: The dielectric constants are provided as a measure of solvent polarity.
Causality and Trustworthiness in Experimental Design
The protocol described above is designed to be inherently trustworthy. The inclusion of an equilibration time study validates that true thermodynamic equilibrium has been reached. The use of filtration ensures that only the dissolved solute is measured. Finally, the validation of the analytical method guarantees that the quantification is accurate and precise. By following these steps, researchers can have high confidence in the quality of their generated solubility data.
Conclusion: From Prediction to Empirical Evidence
References
An In-Depth Technical Guide to the Health and Safety of 1-Bromo-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 1-Bromo-4-nitronaphthalene (CAS No. 4236-05-9), a key reagent in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind the recommended safety protocols, ensuring a self-validating system of laboratory safety.
Section 1: Compound Identification and Physicochemical Properties
This compound is an organic compound characterized by a naphthalene backbone substituted with a bromine atom and a nitro group.[1] This substitution pattern significantly influences its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 4236-05-9 | [2][3][4] |
| Molecular Formula | C10H6BrNO2 | [1] |
| Molecular Weight | 252.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents, with limited solubility in water. | [1] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Regarding carcinogenicity, mutagenicity, and teratogenicity, no definitive studies were found for this compound. However, the related compound 1-nitronaphthalene is not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC).[8][9] It has been shown to induce DNA damage and mutation in bacteria.[8][9] Given the structural similarities, a cautious approach assuming potential genotoxicity is warranted until specific data becomes available.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls should always be prioritized, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[7] Local exhaust ventilation should be used to capture emissions at the source. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling the compound. A lab coat or chemical-resistant apron should also be worn.[7]
-
Respiratory Protection: If the engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][10]
Caption: Required PPE for handling this compound.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring chemical stability.
Handling
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools and ensure proper grounding of equipment when handling large quantities to prevent electrostatic discharge.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11]
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Section 5: Emergency Procedures
In the event of an emergency, a calm and methodical response is essential.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Spill Response
For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact the institution's emergency response team.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and eye protection.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel.
-
Disposal: Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.
Caption: Workflow for minor spill cleanup of this compound.
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen bromide gas.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Protocol:
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams. Halogenated organic waste should be kept separate from non-halogenated waste.[15]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]
-
Storage: Store the waste container in a designated satellite accumulation area.[15]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.
Section 7: Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, it is prudent to handle this compound with the utmost care and to keep exposure to the lowest achievable level.
References
- 1. knb.org [knb.org]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. rivm.nl [rivm.nl]
- 4. 1-BROMO-4-NITRO-NAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 14. oecd.org [oecd.org]
- 15. benchchem.com [benchchem.com]
Reactivity of 1-Bromo-4-nitronaphthalene in electrophilic substitution
An In-depth Technical Guide to the Reactivity of 1-Bromo-4-nitronaphthalene in Electrophilic Aromatic Substitution
Introduction
This compound is a disubstituted polycyclic aromatic hydrocarbon featuring a naphthalene core functionalized with two powerful, yet electronically opposing, substituents. Understanding its reactivity is crucial for its application as an intermediate in the synthesis of complex organic molecules, including dyes, agrochemicals, and pharmaceutical agents.[1][2] This guide provides a comprehensive analysis of the reactivity of this compound specifically within the context of electrophilic aromatic substitution (EAS), a foundational reaction class in organic chemistry.
While the naphthalene ring system is inherently more reactive towards electrophiles than benzene, the presence of both a bromo and a nitro group profoundly alters this characteristic.[3][4] This document will deconstruct the electronic and steric influences of these substituents, predict the regioselectivity of subsequent electrophilic attacks, detail the reaction mechanism, and provide practical insights for researchers in synthetic chemistry.
The Electronic Architecture of this compound
The reactivity of an aromatic system is dictated by its electron density and the ability to stabilize the charged intermediate formed during electrophilic attack. In this compound, the inherent properties of the naphthalene core are modulated by the strong, competing electronic effects of the bromo and nitro substituents.
The Naphthalene Core: An Electron-Rich System
Naphthalene undergoes electrophilic aromatic substitution more readily than benzene.[4] This enhanced reactivity stems from the ability of the fused ring system to better stabilize the intermediate carbocation (the arenium ion or σ-complex) formed upon attack by an electrophile. Substitution typically occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7).[3] This preference is due to the formation of a more stable arenium ion, which can be described by more resonance structures that retain a complete benzene ring.[5][6][7]
Substituent Effects: A Tale of Two Deactivators
The introduction of the bromo and nitro groups dramatically reduces the electron density of the naphthalene core, rendering it significantly less reactive. Both substituents are classified as deactivating groups, meaning they slow down the rate of electrophilic substitution compared to unsubstituted naphthalene.
-
The Nitro Group (-NO₂): A Powerful Deactivating, meta-Director The nitro group is one of the most potent deactivating groups in aromatic chemistry.[8] It withdraws electron density from the ring through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[8]
-
Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as shown in its resonance forms. This effect creates a significant partial positive charge on the carbons ortho and para to the nitro group, strongly repelling incoming electrophiles from these positions.[8][9] Consequently, electrophilic attack on a nitro-substituted ring is directed to the meta position, which is the least deactivated site.[10]
-
-
The Bromo Group (-Br): A Weakly Deactivating, ortho, para-Director Halogens like bromine present a unique case. They are deactivating yet direct incoming electrophiles to the ortho and para positions.[9][11]
-
Inductive Effect (-I): Being highly electronegative, bromine withdraws electron density from the ring, reducing its overall reactivity.[9]
-
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be donated to the ring to stabilize the positive charge of the arenium ion intermediate. This stabilization is most effective when the electrophile adds to the ortho or para positions.[12] While the inductive deactivation outweighs the resonance activation, making the ring less reactive, the resonance effect is what governs the regioselectivity of the reaction.
-
Synergistic Deactivation in this compound
The combined presence of a strong deactivator (-NO₂) and a weak deactivator (-Br) on the same ring renders the entire molecule highly electron-deficient. This synergistic deactivation means that forcing this compound to undergo further electrophilic substitution requires significantly harsher reaction conditions (e.g., stronger acids, higher temperatures) than those needed for naphthalene itself.[13]
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Influence |
| Bromo (-Br) | C1 | Electron-withdrawing (-I) | Electron-donating (+M) | Weakly Deactivating | ortho, para |
| **Nitro (-NO₂) ** | C4 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | meta |
Predicting Regioselectivity of Electrophilic Attack
Predicting where a new electrophile will attack the this compound system requires a logical analysis of the competing factors.
Analysis of the Two Rings
The naphthalene system consists of two fused rings. The ring bearing the substituents (Ring A: carbons 1-4) is subjected to the intense electron-withdrawing effects of both the nitro and bromo groups. The second ring (Ring B: carbons 5-8) is also deactivated due to the transmission of these electronic effects, but to a lesser extent. Therefore, electrophilic attack is overwhelmingly favored to occur on the unsubstituted ring (Ring B) . This is consistent with observations in related systems, such as the nitration of 1-nitronaphthalene, which yields 1,5- and 1,8-dinitronaphthalene, with the second substitution occurring on the other ring.[14]
Positional Analysis of the Unsubstituted Ring (Ring B)
With the reaction site narrowed down to positions C5, C6, C7, and C8, the final regioselectivity is determined by a subtle interplay of electronics and sterics:
-
Inherent Reactivity: The α-positions (C5 and C8) are inherently more reactive than the β-positions (C6 and C7) in naphthalene EAS.[3]
-
Electronic Deactivation from Substituents:
-
The powerful C4-NO₂ group exerts its strongest deactivating field effect on the adjacent C5 position, making it a highly unfavorable site for attack.
-
The C1-Br group also exerts a deactivating effect, which is strongest at the C8 peri-position.
-
-
Steric Hindrance: The C1-Br group presents a significant steric barrier to an incoming electrophile attempting to attack the C8 peri-position. This type of steric repulsion is a known factor in directing substitution on naphthalene derivatives.[6]
Conclusion on Regioselectivity: The C5 position is strongly disfavored electronically. The C8 position, while an α-position, is sterically hindered and electronically deactivated. This leaves the β-positions, C6 and C7 , as the most probable sites of electrophilic attack. Between these two, C6 is electronically more distant from the powerful nitro group, potentially making it the most favored site. The precise product distribution (e.g., C6 vs. C7 vs. C8) will ultimately depend on the size of the electrophile and the specific reaction conditions.
The Reaction Mechanism
The mechanism for electrophilic aromatic substitution on this compound follows the classical three-step pathway, occurring on the more reactive unsubstituted ring.
-
Generation of the Electrophile (E⁺): A potent electrophile is generated from the reagents. For example, in nitration, the nitronium ion (NO₂⁺) is formed by the reaction of concentrated nitric and sulfuric acids.[15][16]
-
Nucleophilic Attack and σ-Complex Formation: The π-electron system of Ring B attacks the electrophile. This is the rate-determining step. The aromaticity of that ring is temporarily broken, and a resonance-stabilized carbocation, the arenium ion (or σ-complex), is formed.[17][18] The positive charge is delocalized across the ring system, importantly leaving the other ring's aromatic sextet intact, which contributes to its relative stability.[5]
-
Deprotonation to Restore Aromaticity: A weak base in the mixture (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final substituted product.[3]
Experimental Protocol and Considerations
Due to the molecule's low reactivity, any planned electrophilic substitution must employ forcing conditions. The following is a generalized protocol for the nitration of this compound, which should be adapted and optimized based on laboratory-scale safety assessments.
Objective: To introduce a second nitro group onto the this compound core.
Materials:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| This compound | 1.0 | Substrate |
| Fuming Nitric Acid (≥90%) | 1.5 - 2.0 | Electrophile Source |
| Concentrated Sulfuric Acid (98%) | ~5-10 vol | Catalyst/Solvent |
| Crushed Ice / DI Water | - | Reaction Quench |
| Dichloromethane / Ethyl Acetate | - | Extraction Solvent |
| Brine / Sodium Bicarbonate (aq.) | - | Washing Agents |
| Anhydrous Sodium/Magnesium Sulfate | - | Drying Agent |
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: Slowly add fuming nitric acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve this compound in a small volume of concentrated sulfuric acid and add it to the dropping funnel. Add the substrate solution dropwise to the vigorously stirred nitrating mixture over 30-60 minutes, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture using an oil bath to 50-70 °C for 2-4 hours. Progress should be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture back to room temperature and pour it carefully onto a large beaker of crushed ice with stirring.
-
Isolation: The solid product may precipitate out and can be collected by vacuum filtration. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted several times with a suitable organic solvent like dichloromethane.
-
Purification: Combine the organic extracts, wash with dilute sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions: This reaction involves highly corrosive and oxidizing strong acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves). The addition of reagents must be slow and controlled to manage the exothermic nature of the reaction.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging transformation governed by the powerful deactivating effects of its two substituents. The key takeaways for any researcher approaching this system are:
-
Profound Deactivation: The substrate is highly unreactive, necessitating harsh, forcing conditions for any substitution to occur.
-
Regioselectivity on the Unsubstituted Ring: Electrophilic attack will preferentially occur on the ring that does not bear the bromo and nitro groups.
-
Complex Positional Control: The final site of substitution on the second ring (positions C5-C8) is determined by a competition between the inherent α-preference of naphthalene, the strong deactivating effect of the nitro group at C5, and the steric hindrance of the bromo group at C8. The most likely products arise from substitution at the C6 or C7 positions.
A thorough understanding of these guiding principles is essential for the successful design and execution of synthetic routes involving the further functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 4. When the aromatic hydrocarbon naphthalene reacts with class 12 chemistry CBSE [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-Bromo-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Arylated Nitronaphthalenes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4] This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to a specific and noteworthy substrate: 1-Bromo-4-nitronaphthalene. The resulting 1-aryl-4-nitronaphthalene scaffolds are of significant interest in drug discovery and medicinal chemistry, serving as precursors to a variety of biologically active compounds.[2]
The presence of the nitro group on the naphthalene core introduces electronic considerations that influence the reaction's dynamics. As an electron-withdrawing group, it activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[5] This guide will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into optimizing this powerful transformation for the synthesis of valuable arylnaphthalenes.[6]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[8][9]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate. The electron-withdrawing nitro group on the naphthalene ring enhances the electrophilicity of the carbon-bromine bond, often facilitating this initial step.[5]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. The base plays a critical role here by converting the boronic acid into a more nucleophilic boronate species, which then readily undergoes transmetalation.[3][9]
-
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 1-Aryl-4-nitronaphthalene
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[1]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition : Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and water) via syringe.[5]
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature.[10] Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.[10]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-aryl-4-nitronaphthalene.[10]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their effects on the reaction outcome.
| Parameter | Options | Rationale and Impact on Yield |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst is critical for reaction efficiency.[1] Pd(PPh₃)₄ is a common and effective catalyst. Pd(OAc)₂ can be used with specialized phosphine ligands for milder conditions.[1] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Ligands stabilize the palladium catalyst and modulate its reactivity.[5] For sterically hindered substrates, bulky and electron-rich ligands can improve yields.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base is essential for activating the boronic acid.[3][12] The strength and solubility of the base can influence the reaction rate and yield.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, THF | The solvent system affects the solubility of reagents and the reaction temperature.[3][12] A mixture of an organic solvent and water is commonly used.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, poor quality reagents, insufficient degassing, incorrect temperature. | Ensure the catalyst is active and reagents are pure. Thoroughly degas the reaction mixture. Optimize the reaction temperature.[11] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species, insufficient degassing. | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Maintain a strictly inert atmosphere.[5] |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Use anhydrous solvents and reagents.[5] |
| Incomplete Reaction | Insufficient reaction time, low temperature, catalyst deactivation. | Increase reaction time and/or temperature. Consider adding a fresh portion of the catalyst. |
Safety Precautions
Working with this compound and other reagents in the Suzuki-Miyaura coupling requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation : Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[13][15]
-
Handling of Reagents : this compound is harmful if swallowed and can cause skin and eye irritation.[13] Avoid contact with skin and eyes.[14] In case of contact, wash the affected area thoroughly with soap and water.[13]
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis Using 1-Bromo-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Bromo-4-nitronaphthalene
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. This compound stands out as a highly strategic building block. Its naphthalene core provides a rigid, aromatic scaffold, while the two distinct functional groups—a bromine atom and a nitro group—offer orthogonal chemical handles for sequential, selective transformations.
The bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are foundational to modern chemistry, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for their development.[2] Simultaneously, the nitro group at the 4-position is not merely a passive substituent; it is a versatile functional group that can be readily reduced to a primary amine.[3][4] This transformation unlocks a gateway to a vast chemical space, allowing for the synthesis of amides, sulfonamides, and various heterocyclic systems crucial for modulating the bioactivity of drug candidates.[3]
This guide provides a comprehensive overview of the core palladium-catalyzed reactions involving this compound, offering detailed, field-proven protocols and explaining the underlying principles that govern the choice of reagents and conditions.
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a general catalytic cycle that typically involves a palladium(0) active species.[5] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation (for C-C and C-N couplings), and Reductive Elimination.[2][6]
-
Oxidative Addition : The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new Pd(II) intermediate, activating the substrate for the subsequent coupling.[6]
-
Transmetalation/Ligand Exchange : In reactions like Suzuki or Buchwald-Hartwig, the nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the bromide on the palladium center.[6][7] This step often requires a base to facilitate the process.
-
Reductive Elimination : The two organic partners (the nitronaphthyl group and the nucleophile) couple together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8]
The efficiency and success of this cycle are profoundly influenced by the choice of palladium source (precatalyst), ligands, base, and solvent.
-
Palladium Precatalysts : Common choices like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are not the active catalysts themselves but serve as stable precursors that are reduced in situ to the active Pd(0) species.[9]
-
Ligands : Typically electron-rich, bulky phosphines, ligands are essential for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity.[10] They influence the rates of both oxidative addition and reductive elimination, directly impacting reaction efficiency and scope.[10][11]
-
Bases : The base plays a critical role that varies with the reaction type. In Suzuki coupling, it activates the boronic acid.[12] In Buchwald-Hartwig amination, it deprotonates the amine. In the Heck reaction, it neutralizes the HBr generated.[13]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[1] It is an exceptionally reliable method for creating biaryl structures.
Causality : The success of the Suzuki coupling hinges on the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center. The choice of a bulky, electron-rich phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), accelerates the rate-limiting oxidative addition and the final reductive elimination step, allowing for high yields under relatively mild conditions.
Protocol 1: Synthesis of 1-Phenyl-4-nitronaphthalene[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene and Degassed Water (typically 10:1 to 5:1 ratio)
-
Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous MgSO₄, Silica gel)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), and SPhos (0.08 equiv., 8 mol%).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add degassed toluene and degassed water via syringe. The reaction mixture should be biphasic.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously to ensure adequate mixing between the phases.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography to yield the final product.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | >90 | [3] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane / H₂O | 90 | 80-90 | [14][15] |
| PdCl₂(dppf) | K₂CO₃ | DMF / H₂O | 80 | 85-95 | [16] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[17] This reaction directly couples an aryl halide with a primary or secondary amine, a transformation that is often challenging using classical methods.[18]
Causality : This reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LiHMDS) to deprotonate the amine, forming a palladium-amido complex.[8] The final C-N bond-forming reductive elimination is often the slowest step and is greatly accelerated by using bulky, electron-rich biaryl phosphine ligands (e.g., XantPhos, RuPhos).[11] These ligands promote the formation of a three-coordinate palladium intermediate that undergoes reductive elimination more readily.[17]
Protocol 2: Synthesis of 4-Nitro-N-phenylnaphthalen-1-amine
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup : In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.02 equiv., 2 mol%), XantPhos (0.04 equiv., 4 mol%), and NaOt-Bu (1.4 equiv.) to a flame-dried Schlenk tube.
-
Add Reagents : Add this compound (1.0 equiv.) and anhydrous toluene. Finally, add the aniline (1.2 equiv.).
-
Inert Atmosphere : Seal the tube and remove it from the glovebox. If not using a glovebox, ensure the system is thoroughly purged with inert gas after all additions.
-
Reaction : Place the tube in a preheated oil bath at 100-110 °C and stir.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, and separate the layers.
-
Isolation : Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / XantPhos | NaOt-Bu | Toluene | 100-110 | 85-95 | [11][19] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 80-90 | [17] |
| Pd(OAc)₂ / P(t-Bu)₃ | LiHMDS | THF | 70 | >90 | [8] |
Application 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[20][21] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Causality : The Sonogashira reaction uniquely employs a dual catalytic system.[22] A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium intermediate. An amine base (e.g., diisopropylamine, triethylamine) is used both to deprotonate the alkyne and to serve as a solvent.[21]
Protocol 3: Synthesis of 1-(Phenylethynyl)-4-nitronaphthalene[22]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).
-
Inert Atmosphere : Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition : Add anhydrous THF and the amine base (e.g., DIPA, 3.0 equiv.) via syringe. Finally, add the phenylacetylene (1.2 equiv.) dropwise.
-
Reaction : Stir the reaction at room temperature. A gentle exotherm may be observed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring : Monitor the reaction by TLC. The formation of amine hydrohalide salts may cause the mixture to become a thick slurry.
-
Workup : Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Isolation : Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify by column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | DIPA / TEA | THF | 25-50 | 85-95 | [20][22] |
| Pd(PPh₃)₄ / CuI | TEA | DMF | 25 | 90-98 | [21] |
| PdCl₂(PPh₃)₂ / TBAF | (none) | (none) | 80 | >90 (amine/solvent free) | [23] |
Application 4: Heck Reaction for C-C Bond Formation
The Heck reaction couples aryl halides with alkenes, typically in the presence of a palladium catalyst and a base.[13] It is a powerful method for the synthesis of substituted alkenes and for building molecular complexity.
Causality : Unlike the previous C-C coupling reactions, the Heck reaction does not involve transmetalation. The key steps are oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the substituted alkene product and a hydridopalladium species.[24] A base (often a hindered amine like triethylamine) is required to neutralize the hydrogen halide formed and regenerate the Pd(0) catalyst from the hydridopalladium intermediate.[25]
Protocol 4: Synthesis of Butyl (E)-3-(4-nitronaphthalen-1-yl)acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and P(o-tol)₃ (0.04 equiv., 4 mol%).
-
Inert Atmosphere : Seal the flask and purge with an inert gas.
-
Reagent Addition : Under positive inert gas pressure, add anhydrous DMF, followed by triethylamine (1.5 equiv.) and n-butyl acrylate (1.2 equiv.).
-
Reaction : Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring : Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup : Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water (to remove DMF) and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 100-120 | 80-90 | [13][26] |
| PdCl₂ / PPh₃ | K₂CO₃ | NMP | 120 | 75-85 | [27] |
| Pd/BrettPhos | CsF | Dioxane | 150 | Moderate (for nitroarenes) | [28] |
Application 5: Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a highly valuable transformation, as nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocycles. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[29]
Causality : A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to strongly coordinate to and poison the palladium catalyst.[29] To overcome this, modern protocols often use cyanide sources with low cyanide ion concentration in solution, such as zinc cyanide (Zn(CN)₂) or the non-toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[30][31] The latter is particularly advantageous from a safety perspective. The choice of ligand is also critical to prevent catalyst deactivation.
Protocol 5: Synthesis of 4-Nitronaphthalene-1-carbonitrile[29][30]
Materials:
-
This compound
-
Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Pd₂(dba)₃
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAC) or Dioxane/Water
Procedure (using K₄[Fe(CN)₆]): [29]
-
Reaction Setup : To a screw-cap tube, add this compound (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), a palladium precatalyst (e.g., 1-2 mol%), and a ligand (e.g., 2-4 mol%).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with inert gas (3 cycles).
-
Solvent Addition : Add degassed dioxane and a degassed aqueous solution of potassium acetate (KOAc).
-
Reaction : Heat the sealed tube in a preheated block or oil bath at 100 °C for 1-2 hours.
-
Monitoring : Monitor by LC-MS.
-
Workup : Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Isolation : Dry the organic layer, filter, and concentrate.
-
Purification : Purify by column chromatography.
| Cyanide Source | Catalyst System | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| K₄[Fe(CN)₆]·3H₂O | Pd precatalyst / Ligand | Dioxane / H₂O | 100 | High | [29][31] |
| Zn(CN)₂ | Pd/C / dppf | DMAC | 110 | >90 | [30] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / PPh₃ | DMF | 40-120 | Good to Excellent | [32] |
Downstream Transformation: Unlocking the Amino Scaffold
A key advantage of using this compound is the synthetic potential of the resulting products. The nitro group can be efficiently reduced to a primary amine, a critical functional group in medicinal chemistry.[3][4]
Protocol 6: Reduction of 1-Phenyl-4-nitronaphthalene to 1-Phenyl-4-aminonaphthalene[4]
Materials:
-
1-Phenyl-4-nitronaphthalene (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol and Water
Procedure (Béchamp Reduction):
-
Setup : In a round-bottom flask, suspend 1-phenyl-4-nitronaphthalene (1.0 equiv.) and iron powder (5.0 equiv.) in a mixture of ethanol and water.
-
Reaction : Add a solution of NH₄Cl (0.5 equiv.) in water and heat the mixture to reflux.
-
Monitoring : Monitor the reaction by TLC until the starting material is consumed. The yellow color of the nitro compound should fade.
-
Workup : Cool the reaction and filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : The product can be purified by recrystallization or column chromatography to yield the pure amine.
Safety Considerations
-
Palladium Catalysts : While generally low in toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Solvents : Anhydrous solvents like Toluene, Dioxane, THF, and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each before use.
-
Cyanide Sources : All cyanation reactions must be performed with extreme caution in a well-ventilated fume hood. Zinc cyanide is highly toxic. While K₄[Fe(CN)₆] is stable and considered non-toxic, the reaction should never be acidified, as this could release highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Nitronaphthalenes : 1-Nitronaphthalene and its derivatives should be handled as potentially toxic and carcinogenic compounds.[33] Avoid inhalation and skin contact.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, functionalized naphthalene scaffolds. Through a variety of palladium-catalyzed cross-coupling reactions—including Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and cyanation—chemists can readily install a diverse range of substituents at the 1-position. The subsequent reduction of the nitro group further expands the synthetic utility, providing access to aminonaphthalene cores that are of high interest in drug discovery and materials science. The protocols and principles outlined in this guide provide a robust foundation for researchers to leverage this valuable reagent in their synthetic endeavors.
References
- 1. jmcct.com [jmcct.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. odinity.com [odinity.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. atlanchimpharma.com [atlanchimpharma.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 31. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. thieme-connect.de [thieme-connect.de]
- 33. publications.iarc.who.int [publications.iarc.who.int]
Application Notes and Protocols for the Selective Reduction of 1-Bromo-4-nitronaphthalene
Introduction: Strategic Importance of 4-Bromo-1-naphthalenamine
The transformation of 1-Bromo-4-nitronaphthalene to 4-Bromo-1-naphthalenamine is a pivotal step in synthetic organic chemistry. The resulting product is a valuable bifunctional intermediate, featuring both a nucleophilic amino group and a bromine atom poised for a variety of cross-coupling reactions. This unique substitution pattern makes it a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The primary challenge in this conversion lies in achieving high chemoselectivity: the quantitative reduction of the nitro group while preserving the synthetically valuable carbon-bromine bond. This guide provides a comprehensive overview of established methods, elucidates the mechanistic underpinnings of each, and presents detailed, field-proven protocols for researchers and drug development professionals.
Core Directive: Selecting the Optimal Reduction Strategy
The choice of reducing agent is paramount and is dictated by factors such as substrate compatibility, desired yield, scalability, and laboratory safety protocols. For this compound, the key is to employ a reagent system that exhibits a strong preference for the nitro group over the aryl halide. We will explore three primary, reliable methods: Metal-Acid Systems (Béchamp Reduction), Stannous Chloride Reduction, and Catalytic Transfer Hydrogenation.
Method 1: The Béchamp Reduction (Iron in Acidic Medium)
The Béchamp reduction, utilizing iron metal in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds.[1][2][3] One of its significant advantages is its excellent tolerance for a wide array of functional groups, including aryl halides.[4][5][6]
Mechanism of Action: The reaction proceeds through a series of single electron transfers from the iron metal to the nitro group. The acidic medium facilitates the protonation of intermediates. The process is believed to involve the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[3] The iron is oxidized to iron(II) and iron(III) oxides.[3] A key feature of the Fe/HCl system is that the hydrolysis of the formed FeCl₂ can regenerate HCl, making the reaction somewhat self-sustaining.[2]
Experimental Protocol: Béchamp Reduction of this compound
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Celite or a similar filter aid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol and water (a common ratio is 4:1 to 5:1 v/v) to create a slurry.
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).
-
Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-5 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[7]
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-1-naphthalenamine.
-
The product can be further purified by recrystallization or column chromatography.
Method 2: Stannous Chloride (SnCl₂) Reduction
The use of tin(II) chloride (SnCl₂) provides a mild and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, including aryl halides.[6][8] This method is often employed when substrates are sensitive to the more vigorous conditions of catalytic hydrogenation or other metal-acid systems.
Mechanism of Action: SnCl₂ acts as a reducing agent, donating electrons to the nitro group. The reaction is typically carried out in an acidic environment (often concentrated HCl) or in a polar solvent like ethanol or ethyl acetate. The tin is oxidized from Sn(II) to Sn(IV). The overall stoichiometry involves the transfer of six electrons to the nitro group, with the formation of various tin oxide and hydroxide species during workup.
Experimental Protocol: SnCl₂ Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric Acid (optional, for acidic route)
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.
-
If using the acidic route, carefully add concentrated HCl and stir at room temperature or with gentle heating. If using the neutral solvent route, stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 12). This is crucial for dissolving the tin salts as sodium stannate.[9]
-
A thick precipitate of tin hydroxides may form. Vigorous stirring is required. The mixture can be filtered through Celite to remove any insoluble material.[9]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Method 3: Catalytic Transfer Hydrogenation
Standard catalytic hydrogenation with H₂ gas and Pd/C is often the most efficient method for nitro group reduction.[6] However, for aryl halides, there is a significant risk of dehalogenation. A safer alternative is catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst. Raney Nickel is often preferred over Palladium on carbon (Pd/C) to minimize dehalogenation of aromatic bromides.[6][8]
Mechanism of Action: In catalytic transfer hydrogenation, a hydrogen donor molecule (e.g., hydrazine, ammonium formate, cyclohexene) transfers hydrogen atoms to the substrate on the surface of the catalyst. The catalyst facilitates the cleavage of the N-O bonds in the nitro group and the formation of N-H bonds, leading to the amine.
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
Raney Nickel (as a 50% slurry in water)
-
Hydrazine monohydrate
-
Ethanol
-
Celite
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Equipment for safe handling of Raney Nickel and hydrazine
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the suspension. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.
-
Heat the mixture to a gentle reflux.
-
Slowly and carefully add hydrazine monohydrate (2.0-3.0 eq) dropwise to the refluxing mixture. An exotherm and gas evolution (nitrogen and hydrogen) will be observed.
-
After the addition is complete, maintain the reflux and monitor the reaction by TLC until completion (typically 1-3 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry and should be quenched with copious amounts of water.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify as needed.
Data Presentation and Method Comparison
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Béchamp Reduction | Fe / NH₄Cl or HCl | Reflux in EtOH/H₂O | Cost-effective, high functional group tolerance, scalable.[1][4] | Requires stoichiometric amounts of metal, workup can be cumbersome.[1] |
| Stannous Chloride | SnCl₂·2H₂O | EtOH or EtOAc, RT to reflux | Mild conditions, highly chemoselective.[6][8] | Workup can be challenging due to tin salt precipitation, reagent is more expensive than iron.[9] |
| Catalytic Transfer | Raney Ni / N₂H₄·H₂O | Reflux in EtOH | Avoids high-pressure H₂ gas, generally clean reactions, catalytic amount of metal. | Raney Nickel is pyrophoric, Hydrazine is toxic and must be handled with care. |
Visualization of the Synthetic Transformation
General Reaction Scheme
Caption: General transformation of this compound.
Workflow for Method Selection
Caption: Decision workflow for selecting a reduction method.
References
- 1. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Synthesis of 4-bromo-1-naphthylamine from 1-Bromo-4-nitronaphthalene
An Application Note for the Synthesis of 4-Bromo-1-Naphthylamine from 1-Bromo-4-nitronaphthalene
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of 4-bromo-1-naphthylamine, a pivotal intermediate in organic and medicinal chemistry, through the reduction of this compound. The protocol employs a classic and reliable method utilizing tin(II) chloride (SnCl₂) in an acidic medium, a transformation valued for its efficiency and selectivity. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, characterization data, and critical safety considerations. Designed for researchers, scientists, and professionals in drug development, this note serves as a self-validating system, grounding its methodology in established chemical principles and authoritative sources to ensure reproducibility and safety.
Introduction and Significance
4-Bromo-1-naphthylamine is a highly valuable building block in the synthesis of complex organic molecules. Its unique structure, featuring a naphthalene core with both amino and bromo functionalities, allows for diverse subsequent reactions, such as Sandmeyer reactions, N-acylations, and palladium-catalyzed cross-coupling. Notably, it is a key precursor in the synthesis of pharmaceuticals, including the widely used anti-thrombotic drug clopidogrel.[1]
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various methods exist, including catalytic hydrogenation and reduction with iron in acidic media, the use of stannous chloride (tin(II) chloride) offers a mild and effective alternative.[2] This method is particularly advantageous as it is tolerant of many other functional groups, such as aryl halides, esters, and nitriles, ensuring the integrity of the bromo substituent in the starting material.[3][4] This application note provides a robust protocol for this specific reduction, optimized for laboratory-scale synthesis.
Reaction Mechanism: The Stannous Chloride Reduction
The reduction of an aromatic nitro compound with tin(II) chloride in the presence of a strong acid, typically concentrated hydrochloric acid, is a classic example of a dissolving metal reduction. The overall reaction involves the transfer of six electrons from the metal ion to the nitro group, with the acid serving as the proton source.
The mechanism proceeds through a series of intermediates:
-
Electron Transfer and Protonation: The reaction is initiated by the transfer of electrons from Sn(II), which is oxidized to Sn(IV). The nitro group is sequentially reduced, first to a nitroso group (-NO) and then to a hydroxylamine derivative (-NHOH).[5]
-
Final Reduction to Amine: The hydroxylamine intermediate is further reduced to the final primary amine (-NH₂).
-
Complex Formation: In the acidic medium, the newly formed aromatic amine exists as an ammonium salt (Ar-NH₃⁺). Additionally, the tin(IV) species can form stable hexachlorostannate(IV) complexes, [SnCl₆]²⁻.
The overall stoichiometry for the reduction is:
Ar-NO₂ + 3 SnCl₂ + 7 HCl → Ar-NH₃Cl + 3 SnCl₄ + 2 H₂O
This process is reliable and has been a staple in organic synthesis for decades due to its high yields and chemoselectivity.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 4-bromo-1-naphthylamine.
Materials and Reagents
Proper preparation and handling of all reagents are critical for the success and safety of the experiment.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Concentration | Key Hazards |
| This compound | 4236-05-9 | 252.07 | N/A | Harmful if swallowed, Skin/Eye Irritant[7][8] |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | N/A | Corrosive, Sensitizer[6] |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~37% (~12 M) | Severe Burns, Respiratory Irritant |
| Ethanol (EtOH), 95% | 64-17-5 | 46.07 | 95% | Flammable |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 5 M Solution | Corrosive, Severe Burns |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | N/A | Flammable, Eye Irritant |
| Brine (Saturated NaCl solution) | N/A | N/A | Saturated | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | N/A | N/A |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | N/A |
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of 4-bromo-1-naphthylamine.
Step-by-Step Synthesis Procedure
CAUTION: This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.04 g, 20 mmol) in 100 mL of 95% ethanol. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (22.56 g, 100 mmol, 5 equivalents) in one portion.[4] A suspension will form.
-
Acidification: Place the flask in an ice-water bath to manage the exothermic reaction. Carefully add 40 mL of concentrated hydrochloric acid dropwise via an addition funnel over 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 30 °C.
-
Reaction and Monitoring: After the addition of HCl is complete, remove the ice bath. Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Work-up - Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acidic mixture by adding 5 M sodium hydroxide solution. This step is highly exothermic. Add the NaOH solution portion-wise with vigorous stirring until the pH of the solution is approximately 10-12 (as indicated by pH paper). A thick, white precipitate of tin(IV) hydroxide will form.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. If an emulsion forms, it can often be broken by the addition of a small amount of brine. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine all the organic extracts and wash them once with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Isolation of Crude Product: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator. A solid crude product will be obtained.
Purification
The crude 4-bromo-1-naphthylamine can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Product Characterization
The identity and purity of the synthesized 4-bromo-1-naphthylamine should be confirmed using standard analytical techniques.
Overall Reaction Scheme
Caption: Reduction of this compound to 4-bromo-1-naphthylamine.
Expected Analytical Data
| Property | Expected Result |
| Appearance | White to pale brown or violet crystalline powder.[1] |
| Melting Point | 102-103 °C (literature value).[9][10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9-8.1 (m, 2H, Ar-H), ~7.5-7.6 (m, 2H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.2 (br s, 2H, -NH₂). Note: Exact shifts may vary.[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (approx. 110-145 ppm). |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch, doublet), ~1620 (N-H bend), ~1500-1400 (aromatic C=C stretch), ~800-700 (C-Br stretch). |
| Mass Spectrometry (EI-MS) | m/z: 221/223 (M⁺, bromine isotope pattern). |
Safety and Waste Disposal
Personnel Safety:
-
This compound: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[7][8]
-
Concentrated HCl: Highly corrosive. Causes severe burns. Work in a fume hood and handle with extreme care.
-
Tin(II) Chloride: Can cause skin and eye irritation and may act as a sensitizer.[6]
-
Sodium Hydroxide: Corrosive. Causes severe chemical burns upon contact.
-
Organic Solvents: Ethyl acetate and ethanol are flammable. Keep away from ignition sources.
Waste Disposal:
-
All organic waste, including the filtrate from recrystallization and TLC solvents, must be collected in a designated halogenated organic waste container.
-
The aqueous waste containing tin salts should be collected in a designated heavy metal aqueous waste container. Do not pour down the drain.[6]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. scispace.com [scispace.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]
- 10. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]
- 11. 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR spectrum [chemicalbook.com]
Application Note: A Strategic Approach to Naphthalene-Based Azo Dye Synthesis Utilizing 1-Bromo-4-nitronaphthalene
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, with extensive applications in textiles, printing, and biomedical research.[1] Naphthalene-based azo dyes are of particular interest due to their unique chromophoric properties, often yielding deep, vibrant colors and exhibiting good fastness.[2][3] This application note provides a comprehensive guide to the synthesis of novel azo dyes using 1-bromo-4-nitronaphthalene as a strategic starting material.[4] The protocol is bifurcated into two primary stages: the reduction of the nitro group to form the essential amine intermediate, 4-bromo-1-naphthylamine, followed by its diazotization and subsequent coupling with an electron-rich aromatic partner. We present a detailed, field-proven protocol for the synthesis of a representative dye, 1-[(4-bromo-1-naphthalenyl)azo]-2-naphthol, and discuss the critical parameters and chemical principles that govern the reaction's success.
Introduction and Strategic Overview
The synthesis of azo dyes is a cornerstone of organic chemistry, classically involving a two-step process: the conversion of a primary aromatic amine to a diazonium salt, followed by an electrophilic coupling reaction with an activated aromatic substrate.[5][6] The choice of the aromatic amine (the diazo component) and the coupling partner dictates the final properties of the dye, including its color, solubility, and stability.[7]
This compound is an excellent, though indirect, precursor for azo dye synthesis. Its nitro group is not directly useful for the canonical azo coupling reaction. However, its presence provides a strategic handle that, upon reduction to a primary amine, yields 4-bromo-1-naphthylamine. This intermediate is primed for diazotization. The bromo and nitro substituents, and the extended π-system of the naphthalene core, are critical for tuning the electronic properties and, consequently, the color of the resulting dye.
This guide details the complete synthetic pathway, emphasizing the causality behind each procedural step to ensure reproducibility and high yield.
Core Chemical Principles
The overall synthesis is a multi-step process that hinges on two fundamental transformations of organic chemistry.
Stage 1: Reductive Amination
The critical initiating step is the reduction of the aromatic nitro group of this compound to a primary amine (-NH₂). The nitro group is strongly electron-withdrawing, making the aromatic ring electron-poor and unsuitable for diazotization. Conversion to the electron-donating amine group is therefore mandatory. While various methods exist, such as catalytic hydrogenation, the Béchamp reduction, which uses iron metal in an acidic medium, is a robust and historically significant method for reducing aromatic nitro compounds and is well-suited for this transformation.[8] The reaction proceeds as follows:
4 C₁₀H₆(Br)(NO₂) + 9 Fe + 4 H₂O → 4 C₁₀H₆(Br)(NH₂) + 3 Fe₃O₄
This step transforms the inert starting material into a reactive intermediate ready for the core dye synthesis.
Stage 2: Diazotization and Azo Coupling
With the 4-bromo-1-naphthylamine intermediate in hand, the classical azo dye synthesis can proceed.
-
Diazotization: This reaction converts the primary aromatic amine into a diazonium salt. It is performed in a cold, acidic solution with a source of nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[9] The low temperature (0–5 °C) is crucial because aryl diazonium salts, while more stable than their aliphatic counterparts, are prone to decomposition and unwanted side reactions at higher temperatures, primarily the loss of N₂ gas to form a highly reactive aryl cation.[10]
-
Azo Coupling: The resulting aryl diazonium salt is a weak electrophile. It readily attacks an electron-rich aromatic ring, such as a phenol or another amine, in an electrophilic aromatic substitution reaction.[7] For this protocol, we use 2-naphthol as the coupling partner. The reaction is typically carried out in a slightly alkaline solution (pH 8-9) because the phenoxide ion (formed from 2-naphthol under basic conditions) is a much more powerful activating group than the neutral hydroxyl group, thus accelerating the coupling reaction.[11][12]
The workflow and chemical transformations are visualized below.
Diagram 1: Overall Synthetic Workflow
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers [pccc.icrc.ac.ir]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H6BrNO2 | CID 4587144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. longdom.org [longdom.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. biotechjournal.in [biotechjournal.in]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-4-nitronaphthalene
Introduction: The Strategic Value of 1-Bromo-4-nitronaphthalene in Synthesis
In the landscape of organic synthesis, the construction of carbon-heteroatom bonds on aromatic scaffolds is a cornerstone of molecular design, particularly within pharmaceutical and materials science. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful, metal-free strategy for forging these connections. The substrate, this compound, represents a near-ideal platform for this transformation. Its reactivity is governed by a confluence of structural features: the inherent electronics of the naphthalene system and, most critically, the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned para to the bromo leaving group. This specific arrangement dramatically lowers the activation energy for nucleophilic attack, making the C1-carbon highly electrophilic and susceptible to substitution by a wide array of nucleophiles.[1][2]
This guide provides a comprehensive overview of the SNAr mechanism as it pertains to this compound, offers detailed experimental protocols for its successful implementation, and discusses the critical parameters that govern reaction outcomes. While other methodologies like the Buchwald-Hartwig amination or Ullmann condensation exist for C-N and C-O bond formation, the inherent activation of this substrate often allows for milder, more cost-effective SNAr conditions that avoid the use of expensive transition metal catalysts.[3][4][5]
Pillar 1: The Reaction Mechanism - An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed through a concerted SN2-type displacement or a cationic SN1 pathway. Instead, it follows a well-established two-step addition-elimination mechanism .[6][7][8]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient carbon atom bearing the bromine (C1). This disrupts the aromaticity of the naphthalene ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2] The formation of this intermediate is typically the slowest step and thus dictates the overall reaction rate.[6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the bromide ion (Br⁻), yielding the final substituted product.
The viability of this pathway is critically dependent on the stabilization of the negatively charged Meisenheimer complex. The nitro group at the C4 position is paramount, as it delocalizes the negative charge through resonance, spreading it onto its electronegative oxygen atoms. This stabilizing effect significantly lowers the energy of the intermediate, facilitating its formation.[2][6]
Pillar 2: Validated Experimental Protocol - Synthesis of N-Phenyl-4-nitronaphthalen-1-amine
This protocol details a representative SNAr reaction using aniline as the nucleophile. It is designed to be a self-validating system where reaction progress can be easily monitored and the product can be isolated and purified using standard laboratory techniques.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Notes |
| This compound | C₁₀H₆BrNO₂ | 252.07 | 2.0 | 504 mg | Substrate |
| Aniline | C₆H₅NH₂ | 93.13 | 2.4 | 0.22 mL | Nucleophile (1.2 eq) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 0.42 mL | Non-nucleophilic base (1.5 eq) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | - | 10 mL | Anhydrous, polar aprotic solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | For extraction & chromatography |
| Hexanes | C₆H₁₄ | 86.18 | - | ~200 mL | For chromatography |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
| Silica Gel | SiO₂ | - | - | As needed | For column chromatography |
Equipment Setup
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser with water lines
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Heating mantle with a temperature controller and thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: Place the this compound (504 mg, 2.0 mmol) and a magnetic stir bar into a dry 50 mL round-bottom flask. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMSO (10 mL) via syringe. Begin stirring to dissolve the solid. Subsequently, add aniline (0.22 mL, 2.4 mmol) followed by triethylamine (0.42 mL, 3.0 mmol).
-
Heating and Monitoring: Attach the reflux condenser and ensure a continuous flow of inert gas. Lower the flask into a heating mantle and heat the reaction mixture to 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours (using a 10:1 Hexanes:Ethyl Acetate eluent system) until the starting bromo-naphthalene spot is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 20:1 and gradually increasing polarity) to afford the pure N-phenyl-4-nitronaphthalen-1-amine as a colored solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Pillar 3: Authoritative Grounding & Parameter Optimization
The success of an SNAr reaction is highly dependent on the interplay of several key parameters. The choices made are grounded in established principles of physical organic chemistry.
| Parameter | Recommended Choice & Rationale |
| Nucleophile | Amines, Alkoxides, Thiolates: The reactivity generally follows the nucleophilicity (thiolates > alkoxides > amines). Stronger nucleophiles lead to faster reaction rates.[1] For less reactive nucleophiles, higher temperatures or longer reaction times may be necessary. |
| Solvent | Polar Aprotic (DMSO, DMF, NMP): These solvents are crucial. They effectively solvate the counter-ion of the base but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[1][9] Protic solvents like alcohols can hydrogen-bond with the nucleophile, reducing its reactivity, and may even act as competing nucleophiles.[9][10] |
| Base | For Amine Nucleophiles: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to neutralize the HBr generated, preventing protonation of the amine nucleophile.[1] For Alcohol/Thiol Nucleophiles: A stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile in situ to generate the more potent alkoxide or thiolate anion. |
| Temperature | Elevated (80-120 °C): Most SNAr reactions on this substrate require heating to overcome the activation energy of the initial addition step.[1] The specific temperature depends on the nucleophile's reactivity and the solvent's boiling point. Highly reactive nucleophiles might proceed at lower temperatures. |
| Leaving Group | F > Cl > Br > I: For SNAr, the trend is counterintuitive compared to SN2 reactions. The rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon center. Since C-Br bond cleavage occurs in the fast second step, its bond strength is less critical.[6][7] |
Troubleshooting Common Issues
-
Low or No Conversion: If the starting material is not consumed, consider increasing the reaction temperature in 10-20 °C increments. Ensure the solvent is anhydrous and the nucleophile has not degraded. For weak nucleophiles, a stronger base (if applicable) or a more polar solvent like NMP could be beneficial.
-
Multiple Products: Side reactions can occur, especially at high temperatures. If decomposition is observed, try running the reaction at a lower temperature for a longer duration. Ensure a properly inert atmosphere was maintained.
-
Difficult Purification: The high boiling points of solvents like DMSO and DMF can complicate work-up. Thorough washing during the extraction phase is critical to remove them. If the product is highly polar, alternative purification methods like recrystallization might be more effective than chromatography.
Safety Precautions
-
Reagents: this compound is a potential irritant. Nitroaromatic compounds can be toxic and should be handled with care. Solvents like DMSO and DMF are skin-penetrating; wear appropriate nitrile gloves. Aniline is toxic and readily absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.
-
Reaction Conditions: Heating flammable organic solvents requires caution. Ensure the apparatus is securely clamped and that there are no ignition sources nearby. Use a heating mantle connected to a temperature controller to avoid overheating.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 1-Bromo-4-nitronaphthalene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Naphthalene Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in the design and synthesis of novel therapeutic agents. 1-Bromo-4-nitronaphthalene has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that allow for programmed and diverse chemical modifications. The presence of a bromo substituent at the 1-position and a nitro group at the 4-position of the rigid naphthalene core provides orthogonal chemical handles for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols, insights into the rationale behind its use, and an overview of the biological activities of its derivatives.
The naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its rigid, planar structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, facilitating strong interactions with biological targets. The strategic placement of the bromo and nitro groups on this scaffold in this compound opens a gateway to a vast chemical space, enabling the synthesis of libraries of compounds for screening against a wide array of diseases, including cancer and infectious diseases.
Chemical Reactivity and Synthetic Utility: A Tale of Two Functional Groups
The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups: the bromine atom and the nitro group. This dual functionality allows for a stepwise and controlled elaboration of the naphthalene core.
-
The Bromo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation: The bromine atom at the 1-position is an excellent leaving group, making it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures. Key transformations involving the bromo group include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C double bonds with alkenes.
-
-
The Nitro Group: A Precursor to a Key Pharmacophoric Element: The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the reactivity of the naphthalene ring. More importantly, it can be readily and cleanly reduced to a primary amino group. This amino functionality is a critical pharmacophore in many drug molecules, capable of forming hydrogen bonds, salt bridges, and serving as a key point for further derivatization to modulate solubility, bioavailability, and target engagement.
This orthogonal reactivity allows for a synthetic strategy where the bromo group is first utilized in a cross-coupling reaction to introduce a desired substituent, followed by the reduction of the nitro group to unmask the versatile amino functionality for subsequent modifications.
Application in the Synthesis of Anticancer Agents
The naphthalene scaffold is a common feature in a number of potent anticancer agents. Derivatives of this compound have shown promise in the development of novel therapeutics targeting key cancer-related pathways.
Targeting Microtubule Dynamics: The Synthesis of Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated and highly successful target for cancer chemotherapy. Several naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The general synthetic strategy involves utilizing this compound as a scaffold to introduce substituents that mimic the binding of known tubulin inhibitors, such as colchicine.
Illustrative Synthetic Workflow:
Caption: Synthetic workflow for tubulin inhibitors.
Biological Activity of Naphthalene-based Tubulin Inhibitors:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-Thiazole Derivatives | MCF-7 (Breast) | 0.48 - 5.21 | [1] |
| Naphthalene-Thiazole Derivatives | A549 (Lung) | 0.97 - 8.54 | [1] |
| Benzophenone-Naphthalene Hybrids | MCF-7 (Breast) | 1.47 - 10.32 | [2] |
| Naphthalene-Sulfonamide Hybrids | A549 (Lung) | 0.33 | [3] |
Mechanism of Action: Disruption of the Mitotic Spindle
Tubulin polymerization inhibitors bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]
Caption: Mechanism of tubulin polymerization inhibitors.
Targeting Signal Transduction: Synthesis of Kinase and STAT3 Inhibitors
Aberrant signaling pathways are a hallmark of cancer, and targeting key nodes in these pathways, such as protein kinases and transcription factors, is a major focus of modern drug discovery. The naphthalene scaffold has been successfully employed in the design of inhibitors for several important cancer targets.
JAK/STAT Pathway Inhibition:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis.[6][7] Naphthalene-based compounds have been developed as potent inhibitors of STAT3, a key transcription factor in this pathway.[8][9]
Caption: Inhibition of the JAK/STAT3 signaling pathway.
Biological Activity of Naphthalene-based STAT3 and Kinase Inhibitors:
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-Sulfonamide Hybrids | STAT3 | MCF-7 (Breast) | 3.01 - 3.59 | [10] |
| Naphthalene-Chalcone Hybrids | VEGFR-2 | - | 0.098 | [11] |
| Anilino-1,4-naphthoquinones | EGFR | Various | 3.96 - 18.64 (nM) | [11] |
Application in the Synthesis of Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics. Naphthalene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13][14]
General Synthetic Approach:
The synthesis of antimicrobial naphthalene derivatives often involves the introduction of lipophilic and/or cationic groups to the naphthalene core to facilitate interaction with and disruption of microbial cell membranes. This compound serves as a key starting material to build these features.
Antimicrobial Activity of Naphthalene Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthalimide Hydrazides | A. baumannii (Carbapenem-resistant) | 0.5 - 16 | [15] |
| Naphthalene-based Derivatives | Gram-negative bacteria | Varies | [16] |
| Naphthalene-Thiazole Derivatives | S. aureus | 3.12 - 6.25 |
Proposed Mechanism of Antimicrobial Action:
While the exact mechanisms can vary, many naphthalene-based antimicrobial agents are thought to act by disrupting the integrity of the microbial cell membrane or by inhibiting essential enzymes. The lipophilic nature of the naphthalene core allows for insertion into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general and robust procedure for the synthesis of 1-phenyl-4-nitronaphthalene.[5]
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.01-0.05 equiv.), and the ligand, SPhos (0.02-0.10 equiv.).
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenyl-4-nitronaphthalene.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol outlines a general procedure for the C-N cross-coupling of this compound.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 equiv.) and XPhos (0.02-0.10 equiv.).
-
Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-phenyl-4-nitronaphthalen-1-amine.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of a nitronaphthalene derivative to the corresponding aminonaphthalene.[5]
Materials:
-
1-Substituted-4-nitronaphthalene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 1-substituted-4-nitronaphthalene (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 equiv.) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with 5 M NaOH solution until basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Conclusion and Future Perspectives
This compound has proven to be a cornerstone in the medicinal chemist's toolbox for the construction of novel, biologically active molecules. Its predictable and versatile reactivity allows for the efficient synthesis of diverse compound libraries targeting a range of therapeutic areas, most notably oncology and infectious diseases. The protocols and data presented in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this strategic starting material.
Future research will undoubtedly continue to expand the utility of this compound. The development of novel cross-coupling methodologies and the exploration of its use in the synthesis of new heterocyclic scaffolds will further broaden its impact. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize complex molecules from readily available building blocks like this compound will be paramount in the quest for the next generation of life-saving medicines.
References
- 1. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]
- 15. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
Topic: 1-Bromo-4-nitronaphthalene as a Foundational Intermediate for Agrochemical Scaffolds
An Application and Protocol Guide
Abstract
This document provides a comprehensive technical guide on the strategic use of 1-bromo-4-nitronaphthalene as a versatile intermediate in the synthesis of novel agrochemical candidates. We move beyond simple procedural outlines to explore the chemical rationale behind its application, focusing on the strategic manipulation of its two key functional groups: the nitro and bromo moieties. This guide details a validated, two-step synthetic workflow—a Suzuki-Miyaura cross-coupling followed by a nitro group reduction—to produce a 1-aryl-4-aminonaphthalene scaffold. Such scaffolds are of significant interest in the development of next-generation fungicides, herbicides, and insecticides. Detailed, field-tested protocols, safety considerations, and characterization data are provided to enable researchers in agrochemical discovery to leverage this powerful building block effectively.
Introduction: The Strategic Value of the Naphthalene Core in Agrochemicals
The naphthalene ring system is a privileged scaffold in medicinal and agricultural chemistry. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. When functionalized, naphthalene derivatives can exhibit a wide range of bioactivities.
This compound emerges as a particularly strategic starting material for two primary reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct reactive centers. The bromo group is primed for carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The nitro group serves as a versatile precursor to an amine, which can be further derivatized, or it can act as an electron-withdrawing group to influence the molecule's overall electronic properties.
-
Activated Aromatic System: The potent electron-withdrawing nature of the nitro group at the C4 position activates the aromatic ring, influencing the regioselectivity of further substitutions and modulating the reactivity of the bromo group at the C1 position.
This guide focuses on harnessing this dual functionality to construct complex molecular architectures relevant to modern agrochemical discovery programs. Nitronaphthalene derivatives, in general, are crucial intermediates in the synthesis of various agrochemicals, pharmaceuticals, and dyes[1].
Physicochemical & Safety Profile
A thorough understanding of the starting material is paramount for safe and reproducible experimentation.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [2][3] |
| Molecular Weight | 252.07 g/mol | [3] |
| Appearance | Light yellow to yellow solid/powder | [4] |
| Melting Point | 124 - 126 °C (255 - 259 °F) | [4] |
| CAS Number | 4236-05-9 | [5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like Toluene, Ethyl Acetate, DMF. | General Knowledge |
| XlogP | 3.4 | [2] |
Critical Safety & Handling Protocols
This compound and related compounds must be handled with appropriate care.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[8][9] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Health Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4][8] It can cause skin, eye, and respiratory tract irritation.[7][8]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
-
Storage & Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents. The material is generally stable under normal conditions.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
Synthetic Workflow: From Intermediate to Agrochemical Scaffold
The following section details a robust, two-stage process for converting this compound into a versatile 1-aryl-4-aminonaphthalene scaffold. This scaffold serves as a direct precursor for building a library of candidate molecules for bioactivity screening.
Caption: Synthetic workflow from intermediate to diverse candidates.
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and rationales for key steps.
Protocol 1: Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling
This protocol leverages the bromo functional group for a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for creating C-C bonds.[10] The choice of SPhos as a ligand is based on its proven efficacy in promoting high yields for sterically hindered couplings.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate. Seal the flask.
-
Rationale: Flame-drying removes adsorbed water from the glassware, which can interfere with the catalytic cycle. An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation by air.
-
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos ligand to the flask.
-
Rationale: The ligand (SPhos) coordinates to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe to create a 4:1 v/v mixture.
-
Rationale: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is common for Suzuki couplings, with the base (K₃PO₄) being more soluble in the aqueous phase.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates completion.
-
Workup: Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous magnesium sulfate.
-
Rationale: The water wash removes the inorganic base (K₃PO₄), and the brine wash helps to break any emulsions and further dry the organic layer.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield pure 1-phenyl-4-nitronaphthalene.
Protocol 2: Reduction to 1-Phenyl-4-aminonaphthalene
This procedure converts the nitro group into a primary amine, a key functional handle for building a diverse library of potential agrochemicals. Tin(II) chloride in acidic media is a classic, reliable, and high-yielding method for this transformation.
Materials:
-
1-Phenyl-4-nitronaphthalene (1.0 equiv.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-phenyl-4-nitronaphthalene in ethanol.
-
Reagent Addition: Add the Tin(II) chloride dihydrate to the solution.
-
Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated HCl with stirring. After the initial exotherm subsides, remove the ice bath and heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours.
-
Rationale: The reaction involves the transfer of six electrons from Sn(II) (which is oxidized to Sn(IV)) to the nitro group. The acidic environment is necessary for the reaction mechanism. Heating to reflux ensures the reaction goes to completion.
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound is consumed.
-
Quenching & Basification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly basify the acidic solution by adding a cold concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Rationale: Basification deprotonates the amine product (R-NH₃⁺ to R-NH₂) making it soluble in organic solvents and precipitates the tin as tin hydroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-4-aminonaphthalene, which can be further purified by recrystallization or chromatography if necessary.
Caption: Key transformations from intermediate to scaffold. (Note: Images are placeholders for chemical structures).
Conclusion
This compound is more than just a chemical; it is a strategic entry point into a rich chemical space for agrochemical discovery. Its well-defined, orthogonal reactive sites allow for sequential, high-yielding transformations. The protocols detailed herein provide a reliable and scalable pathway to synthesize 1-aryl-4-aminonaphthalene scaffolds. These scaffolds are primed for subsequent derivatization, enabling the rapid generation of compound libraries necessary for structure-activity relationship (SAR) studies. By understanding the underlying chemistry and adhering to rigorous safety and experimental protocols, researchers can fully exploit the potential of this valuable intermediate to develop the innovative agrochemical solutions of the future.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C10H6BrNO2 | CID 4587144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 4236-05-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 4236-05-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 1-Bromo-4-nitronaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 1-Bromo-4-nitronaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable substrate. Here, we will move beyond standard protocols to explore the nuances of this reaction, providing expert insights, troubleshooting strategies, and validated procedures to help you achieve high yields and purity.
This compound is an electron-deficient aryl bromide due to the potent electron-withdrawing nature of the nitro group. This property significantly influences its reactivity, making the initial oxidative addition step of the catalytic cycle generally facile.[1][2] However, this same electronic characteristic also predisposes the substrate to specific side reactions, most notably dehalogenation.[3][4] This guide provides a structured approach to navigate these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5] The process is driven by a palladium catalyst that cycles through Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for effective troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-deficient nature of this substrate accelerates this step.[1]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the organoboron species.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction has a low yield or has failed completely. What are the primary factors to investigate?
A1: A failed Suzuki coupling can usually be traced back to one of four key areas: catalyst activity, reaction conditions, reagent quality, or the presence of oxygen.
-
Catalyst Inactivity: The most common culprit is an inactive catalyst. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species.[1] This process can be inefficient and can consume your reagents through side reactions.
-
Oxygen Contamination: Oxygen can rapidly oxidize the active Pd(0) catalyst to inactive palladium species, and it promotes the homocoupling of the boronic acid reagent.[9][10]
-
Solution: Ensure all solvents (including water) and the reaction vessel are rigorously degassed.[9] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment.[11]
-
-
Suboptimal Conditions (Base/Solvent/Temperature): The choice of base and solvent is critical for the transmetalation step.[6][12] For an electron-deficient substrate like this, ensuring the transmetalation is fast can prevent side reactions.
-
Solution: Screen a combination of bases and solvents. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones for challenging couplings.[11] Common solvent systems include dioxane/water, toluene/water, or DMF.[5] Increasing the temperature (typically 80-110 °C) can also improve reaction rates, but be aware that excessively high temperatures can promote dehalogenation.[13]
-
-
Poor Reagent Quality: Impurities in the boronic acid can poison the catalyst.[14] Additionally, boronic acids can degrade over time or undergo protodeboronation (hydrolysis of the C-B bond) in the reaction mixture, especially under harsh conditions.[7]
-
Solution: Use high-purity boronic acid from a reputable supplier. If protodeboronation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[1]
-
Q2: I'm observing significant dehalogenation to 4-nitronaphthalene. How can I suppress this side reaction?
A2: Dehalogenation is a very common side reaction for electron-deficient aryl halides like this compound.[3][4] It occurs when a palladium-hydride (Pd-H) species forms and participates in reductive elimination with the aryl group instead of the desired cross-coupling partner.[3]
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace water.[1][3]
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[3]
-
Solution: Promote a faster transmetalation. Use a more reactive boronic acid or a stronger base (like K₃PO₄).[8] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the desired reductive elimination step, helping it outcompete the dehalogenation pathway.[3]
-
Q3: My main impurity is the homocoupled product of my boronic acid. What causes this and how can I prevent it?
A3: The formation of a biaryl product derived from the boronic acid is known as homocoupling. This side reaction is primarily driven by the presence of oxygen and/or Pd(II) species in the reaction mixture.[1][15]
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[10]
-
Solution 1 - Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned in Q1, you must thoroughly degas all solvents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[9][10]
-
Solution 2 - Catalyst Choice: If you are using a Pd(II) precatalyst, some homocoupling can occur during its initial reduction to Pd(0).[1] Using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this, provided the reagents are pure and free of oxygen.[7] Adding a mild reducing agent, such as potassium formate, has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[10]
-
Q4: What are the optimal starting conditions for screening this reaction?
A4: There is no single "best" condition, so a screening approach is highly recommended.[13] The following table provides a robust set of starting points for optimizing the reaction of this compound.
| Parameter | Recommended Starting Conditions & Variations | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | A reliable, air-stable precatalyst that efficiently generates the active catalyst.[8] |
| Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source, requires addition of a separate ligand.[16] | |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, often suppressing side reactions.[3][17] |
| PPh₃ (4-8 mol%) | A classic, less expensive ligand. May be effective but is often less efficient than modern Buchwald-type ligands.[11] | |
| Base | K₃PO₄ (2-3 equiv) | A strong base, often effective for difficult couplings and less likely to be a hydride source than alkoxides.[11][16] |
| K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Commonly used alternatives. Cs₂CO₃ is stronger and more soluble but also more expensive.[3][11] | |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | A versatile and widely used system that balances solubility and base activation.[18][16] |
| Toluene / H₂O (10:1) | A good alternative, particularly if solubility is an issue.[11] | |
| Temperature | 80 - 110 °C | A typical temperature range for Suzuki couplings with aryl bromides.[11][18] |
| Concentration | 0.1 - 0.5 M (in aryl bromide) | A standard concentration range.[11] |
Q5: How do I deal with difficult purification of the final product?
A5: The product, an aryl-substituted nitronaphthalene, may have similar polarity to the starting material or byproducts like the dehalogenated arene, making purification by standard column chromatography challenging.[19]
-
Optimize Chromatography: Don't assume a standard Hexane/Ethyl Acetate system will work. Explore different solvent systems to exploit subtle differences in polarity.[19]
-
Alternative Systems: Try gradients of Dichloromethane/Methanol or Toluene/Acetone. Sometimes adding a small percentage of a third solvent can dramatically improve separation.
-
Low Rf Value: Aim for a low Rf value (e.g., 0.1-0.2) for your product on the TLC plate. While this requires more solvent, it provides better resolution on the column.[19]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material. Experiment with different solvents or solvent pairs (e.g., ethanol, ethyl acetate/hexanes, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Recommended Experimental Protocol
General Procedure for Reaction Condition Screening
This protocol describes a general setup for screening Suzuki coupling conditions for this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[11]
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[8]
-
Using a syringe, add the degassed solvent system (e.g., Dioxane/H₂O, 10:1). The typical concentration is between 0.1 M and 0.5 M with respect to the this compound.[11]
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[11]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A typical reaction time can range from a few hours to overnight.[18]
-
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[18]
-
-
Purification:
-
Purify the crude residue by flash column chromatography or recrystallization as determined to be necessary.[18]
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues with the Suzuki coupling of this compound.
Caption: A step-by-step decision tree for troubleshooting common experimental outcomes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Bromo-4-nitronaphthalene
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Bromo-4-nitronaphthalene. This guide is designed to provide in-depth, field-proven insights into the common challenges and byproducts encountered during this two-step synthetic sequence. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. Here, we address specific issues in a direct question-and-answer format to help you troubleshoot your experiments, optimize your yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in my final this compound product?
Impurities in your final product originate from two main stages: the initial bromination of naphthalene and the subsequent nitration of 1-bromonaphthalene.
-
From Bromination: The most common impurities carried over from the first step are unreacted naphthalene, the isomeric 2-bromonaphthalene, and over-brominated products like dibromonaphthalenes.[1][2]
-
From Nitration: During the nitration of 1-bromonaphthalene, the primary byproducts are isomeric mononitrated compounds, chiefly 1-bromo-2-nitronaphthalene. Dinitrated products and degradation tars can also form under suboptimal conditions.[3][4]
Q2: I've successfully synthesized 1-bromonaphthalene, but how pure does it need to be before the nitration step?
The purity of your 1-bromonaphthalene starting material is critical. Unreacted naphthalene is more reactive towards nitration than 1-bromonaphthalene and will readily form 1-nitronaphthalene and 2-nitronaphthalene, which are difficult to separate from your desired product.[5] Dibromonaphthalenes are less reactive but will remain as impurities. We strongly recommend purifying the 1-bromonaphthalene via vacuum distillation to remove both lower-boiling naphthalene and higher-boiling dibromonaphthalenes before proceeding.[1][2]
Q3: Why is 1-bromo-2-nitronaphthalene the most common byproduct of the nitration reaction?
This is a question of regioselectivity governed by the electronics of the substrate. The nitration of 1-bromonaphthalene is a classic electrophilic aromatic substitution. The bromine atom is an ortho-, para- director. The incoming electrophile (the nitronium ion, NO₂⁺) will therefore be directed to the C2 (ortho) and C4 (para) positions.
However, the inherent reactivity of the naphthalene ring system also plays a crucial role. Attack at an alpha-position (like C4) is kinetically favored over a beta-position (like C2) because the resulting carbocation intermediate (the Wheland intermediate) is better stabilized by resonance.[6][7] Specifically, the intermediate for alpha-substitution preserves a fully aromatic benzene ring in more of its resonance structures, making it more stable and lowering the activation energy for its formation.[6] While the C4 position is the primary product, the C2 position is still activated, leading to the formation of 1-bromo-2-nitronaphthalene as the main isomeric byproduct.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My TLC plate of the crude nitration product shows two major spots with very close Rf values.
Cause: This is the classic signature of isomeric byproducts. The two spots almost certainly correspond to your desired product, this compound, and the primary byproduct, 1-bromo-2-nitronaphthalene. Due to their similar polarity, they often co-elute or show poor separation on TLC.
Solution:
-
Confirm Identity: If possible, use GC-MS to confirm the presence of two isomers with the same mass-to-charge ratio (m/z = 252.96 for C₁₀H₆BrNO₂).[5]
-
Optimize Purification: Simple recrystallization may not be sufficient to separate these isomers effectively. Meticulous column chromatography is the recommended method. Use a high-resolution silica gel and a carefully selected eluent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane gradient) to improve separation.
-
Preventative Measures: Re-evaluate your reaction conditions. Running the nitration at the lowest possible temperature that still allows the reaction to proceed can sometimes improve the para-selectivity by favoring the kinetically controlled product.
Issue 2: The nitration reaction mixture turned very dark, almost black, and the final product is an oily tar.
Cause: This indicates significant degradation and side reactions, likely caused by overly harsh reaction conditions. Concentrated nitric and sulfuric acids are powerful oxidizing agents, and prolonged exposure or high temperatures can cause charring of the aromatic naphthalene ring.[4] This can also be exacerbated by the formation of multiple dinitrated species, which are often dark, oily compounds.[3]
Solution:
-
Temperature Control: Strictly maintain the reaction temperature, ideally using an ice bath during the addition of the nitrating mixture. Do not let the temperature rise above the recommended value for your protocol (often below 60°C).[3]
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. A six-hour reaction when one hour is sufficient can lead to significant byproduct formation.[4]
-
Stoichiometry: Use a modest excess of the nitrating agent. A large excess will drive the reaction towards dinitration and increase oxidative side reactions.
Issue 3: My final product yield is very low, and the main fraction recovered from distillation was unreacted 1-bromonaphthalene.
Cause: This points to an incomplete reaction, which can be due to several factors.
Solution:
-
Quality of Nitrating Agent: Ensure your nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture. The formation of the active electrophile, NO₂⁺, requires a strongly acidic, low-water environment.[6]
-
Homogeneity: In some solvent systems, the reactants may not be fully miscible. Using a co-solvent like 1,4-dioxane or glacial acetic acid can ensure the reaction occurs in a homogeneous phase, leading to a more efficient and complete reaction.[4][5]
-
Activation Energy: While low temperatures are crucial to prevent side reactions, the temperature must be sufficient to overcome the activation energy. If the reaction is too cold, it will be sluggish. A careful balance must be struck, often involving slow addition of the nitrating agent at a low temperature, followed by a period of stirring at a slightly elevated temperature to drive the reaction to completion.
Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Origin Stage | Reason for Formation | Prevention & Removal Protocol |
| Naphthalene | Bromination | Incomplete bromination reaction. | Prevention: Use a slight excess of bromine and ensure sufficient reaction time.[8] Removal: Vacuum distillation of crude 1-bromonaphthalene.[1] |
| 2-Bromonaphthalene | Bromination | Isomeric byproduct; formation increases with temperature (thermodynamic product).[2] | Prevention: Conduct bromination at lower temperatures. Removal: Careful fractional vacuum distillation. |
| Dibromonaphthalenes | Bromination | Over-bromination of the naphthalene ring.[2][9] | Prevention: Use controlled stoichiometry (avoid large excess of bromine). Removal: Vacuum distillation (they are high-boiling).[1] |
| 1-Bromo-2-nitronaphthalene | Nitration | Isomeric byproduct from electrophilic attack at the ortho (C2) position. | Prevention: Use lower reaction temperatures to maximize kinetic (para) control. Removal: Careful column chromatography on silica gel. |
| Dinitrated Products | Nitration | Over-nitration due to harsh conditions (high temp, excess nitrating agent).[3] | Prevention: Strict temperature control (<60°C) and controlled stoichiometry of nitrating mixture.[3] Removal: Column chromatography. |
| Oxidation/Tar Byproducts | Nitration | Degradation of the aromatic ring by the strong acid mixture.[4] | Prevention: Minimize reaction time and maintain low temperature.[4] Removal: Often insoluble and can be partially removed by filtration and washing, followed by chromatography. |
Visualizing the Process
Experimental Workflow and Byproduct Entry Points
The following diagram illustrates the complete synthesis workflow, highlighting the stages where key byproducts are introduced.
Caption: Workflow for the synthesis of this compound.
Mechanism: Formation of Mononitrated Isomers
This diagram illustrates the electrophilic attack of the nitronium ion (NO₂⁺) on 1-bromonaphthalene, leading to the desired product and the primary isomeric byproduct. The stability of the intermediate dictates the major product.
Caption: Regioselectivity in the nitration of 1-bromonaphthalene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. scitepress.org [scitepress.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of 1-Bromo-4-nitronaphthalene
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges of purifying crude 1-bromo-4-nitronaphthalene via recrystallization. This guide moves beyond a simple protocol, offering a framework for logical troubleshooting and optimization based on fundamental physicochemical principles.
This center provides targeted solutions for researchers, scientists, and drug development professionals to overcome common hurdles in the purification of this compound. The content is structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound.
Question 1: I've cooled my solution, but no crystals have formed. What's wrong and what should I do?
Answer: Failure to crystallize upon cooling typically indicates one of two conditions: the solution is not sufficiently saturated, or it has become supersaturated.[1] A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature and requires a nucleation event to initiate crystal growth.[1][2]
Causality & Solution Workflow:
-
Induce Nucleation: The first step is to provide a surface or energy for crystals to begin forming.
-
Scratching Method: Vigorously scratch the inside of the flask at the surface of the solution with a glass stirring rod. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[3][4]
-
Seed Crystal: Add a tiny crystal of pure this compound (if available) or a speck of the original crude material. This provides a perfect template for crystal lattice growth.[4][5]
-
Evaporation Method: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-inserting the rod can introduce these microcrystals as nucleation sites.[4]
-
-
Address Over-Dilution: If nucleation techniques fail, you have likely used too much solvent.[1][6]
-
Enhance Insolubility:
Below is a logical workflow for addressing a failure to crystallize.
Question 2: My compound separated as an oil instead of forming crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8] This is a common problem when purifying solids that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.[1][9] The liquid "oil" is often an unstable, supersaturated solution of your compound that can solidify into an amorphous mass, trapping impurities and defeating the purpose of recrystallization.[8][10]
Common Causes and Solutions:
| Cause | Scientific Rationale | Solution |
| Cooling Too Rapidly | The solution becomes highly supersaturated before nucleation can occur, favoring the lower-energy liquid-liquid phase separation over the more ordered solid-phase crystallization.[8] | Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask with glass wool or placing it on a surface that cools slowly can help.[1] |
| High Solute Concentration | At very high concentrations, the saturation point may be reached at a temperature above the compound's melting point (or the melting point of the impure mixture).[11] | Reheat the solution and add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation temperature.[1][7] |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the solute.[9] While this compound has a high melting point, significant impurities can lower it substantially. | Consider switching to a solvent with a lower boiling point. Alternatively, a mixed-solvent system can sometimes prevent oiling out. |
| Presence of Impurities | Impurities can interfere with crystal lattice formation and lower the overall melting point of the solid, making it more prone to separating as a melt.[9] | If the oil solidifies, you can attempt a second recrystallization on the resulting solid. The first attempt may have removed enough impurities to prevent oiling out on the second try.[9] Using activated charcoal during the hot filtration step can also help remove impurities that promote oiling.[7] |
Question 3: My final yield of pure crystals is very low. Where did my product go?
Answer: A low recovery is a frequent issue in recrystallization and indicates that a significant portion of your desired compound was not recovered in the final crystalline form.[6] While some loss is inevitable as the compound has some solubility even in cold solvent, a very poor yield (e.g., <50%) points to a procedural error.[6][7]
Primary Causes of Low Yield:
-
Excessive Solvent Use: This is the most common mistake. Using more than the minimum amount of hot solvent required to dissolve the crude solid will leave a large amount of your product dissolved in the mother liquor after cooling.[1][6]
-
Premature Crystallization: If the solution cools and crystals form during the hot gravity filtration step (if performed), product will be lost on the filter paper.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or not cooling it to a low enough temperature will result in less product crystallizing out of solution.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not adequately chilled, can redissolve a portion of your purified product.[6]
Frequently Asked Questions (FAQs)
Question 4: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[12][13][14] Additionally, impurities should ideally be either completely insoluble in the hot solvent or completely soluble in the cold solvent.[12][15]
For aromatic nitro compounds like this compound, polar protic solvents are often a good starting point.[16] Based on procedures for structurally similar compounds like 1-bromo-4-nitrobenzene and 1-nitronaphthalene, ethanol (95%) is an excellent first choice.[17][18]
If a suitable single solvent cannot be found, a mixed-solvent system (a "solvent/antisolvent" pair) can be used. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point).[12][19]
Question 5: My crude material is colored. Should I use activated charcoal?
Answer: Yes, if your crude this compound produces a solution with a noticeable color (e.g., dark yellow, brown), this often indicates the presence of high molecular weight, polar, colored impurities.[14][20] These can be removed using activated charcoal (decolorizing carbon).
Mechanism & Protocol: Activated charcoal has a very high surface area that effectively adsorbs large, colored molecules.[14][19]
-
After dissolving your crude solid in the minimum amount of hot solvent, remove the flask from the heat source to let the boiling subside.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's mass; just the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping and boil-over.[14][20]
-
Re-heat the mixture to boiling for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. The resulting filtrate should be colorless or significantly lighter in color.[21]
Be aware that using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.[14][22]
Standard Protocol: Recrystallization of this compound
This protocol provides a self-validating workflow for the purification of ~2.0 g of crude this compound using ethanol.
Step-by-Step Methodology:
-
Dissolution:
-
Place approximately 2.0 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Add ~20 mL of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
While swirling, continue to add hot 95% ethanol dropwise from a separate heated flask until the solid completely dissolves. Avoid adding a large excess of solvent.[6]
-
(Optional Decolorization): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[20]
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13][21]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the yield by further decreasing the compound's solubility.[17]
-
-
Isolation and Drying:
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Collect the crystals by swirling the flask and pouring the slurry into the funnel under vacuum.
-
Wash the crystals with a minimal amount (~5-10 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.[6]
-
Allow air to be pulled through the crystals for several minutes to help dry them. Transfer the purified solid to a watch glass and allow it to air dry completely.
-
Determine the mass and melting point of the purified product to assess recovery and purity. Pure this compound should be a solid with a melting point around 127°C.[17]
-
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. filter-dryer.com [filter-dryer.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. edu.rsc.org [edu.rsc.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. reddit.com [reddit.com]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. youtube.com [youtube.com]
- 19. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 20. community.wvu.edu [community.wvu.edu]
- 21. theory.labster.com [theory.labster.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
Column chromatography techniques for purifying 1-Bromo-4-nitronaphthalene derivatives
Welcome to the technical support center for the purification of 1-Bromo-4-nitronaphthalene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these moderately polar, aromatic compounds using column chromatography. The following content is structured in a practical, question-and-answer format to directly address issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the foundation of a successful purification strategy for this compound derivatives.
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For most applications, standard silica gel (SiO₂) of mesh size 230-400 is the most effective and economical choice.[1] this compound and its derivatives are polar aromatic compounds, and silica gel, being a polar adsorbent, provides good retention and separation based on polarity.[2]
-
Causality: The separation on silica gel relies on the differential adsorption of compounds from the mobile phase. The polar nitro group (-NO₂) in your derivatives will interact strongly with the polar silanol groups (Si-OH) on the silica surface. Less polar impurities will elute faster, while more polar impurities will be retained longer, allowing for effective separation.
-
Expert Tip: If your compound is sensitive to the slightly acidic nature of silica gel, or if you are struggling to separate compounds with very similar polarities, consider using neutral alumina (Al₂O₃) or a phenyl-bonded silica phase .[3][4] Phenyl-bonded phases can offer alternative selectivity for aromatic compounds through π-π stacking interactions.[5][6]
Q2: How do I choose the right mobile phase (eluent) for my separation?
A2: The key is to use Thin Layer Chromatography (TLC) to screen solvent systems before running the column.[7] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[7][8][9]
-
Why this Rf is critical: An Rf in this range ensures that the compound will move through the column at an optimal rate.
-
Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will move too slowly, leading to broad peaks, excessive solvent usage, and potential tailing.[4]
-
-
Recommended Starting Solvent Systems:
-
For standard polarity: Start with a mixture of Hexane and Ethyl Acetate . This is a versatile, standard system for many organic compounds.[10]
-
For more polar derivatives: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is often more effective.[10] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[10]
-
Q3: My compound is a solid. How do I load it onto the column?
A3: You have two primary methods for loading a solid sample: wet loading and dry loading.
-
Wet Loading: Dissolve the crude sample in the minimum amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).[11] Pipette this concentrated solution directly and evenly onto the top of the column bed. This method is fast but can lead to band broadening if too much or too strong a solvent is used.
-
Dry Loading (Recommended for Best Resolution): Dissolve your crude product in a suitable solvent, add a small amount of silica gel (typically 2-3 times the mass of your crude product), and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[4][7][11] This powder can then be carefully added to the top of the packed column. Dry loading prevents issues with dissolution solvents and often results in sharper bands and better separation.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Overlapping Bands | 1. Inappropriate Solvent System: The polarity of the eluent is either too high or too low, resulting in poor differential migration. 2. Column Overloading: Too much sample was loaded for the amount of stationary phase. 3. Poor Column Packing: The column was packed unevenly, leading to channeling of the solvent.[12][13] | 1. Re-optimize on TLC: Find a solvent system that gives a ΔRf (difference in Rf values) of at least 0.2 between your product and the main impurity. Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.[12] 2. Reduce Load: As a rule of thumb, use at least 20-50 times the weight of silica gel to the weight of your crude sample.[2] For difficult separations, increase this ratio to 100:1 or more. 3. Repack the Column: Ensure you are using a proper slurry packing technique to create a homogenous, dense bed free of air bubbles.[2][12] |
| Compound Won't Elute (Stuck at the Top) | 1. Solvent Polarity is Too Low: The eluent is not strong enough to displace the highly polar compound from the silica gel. 2. Compound Decomposed on Silica: The compound is unstable to the acidic nature of the silica gel.[4] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% Ethyl Acetate in Hexane to 30%, or switch to a stronger system like DCM/MeOH).[4] 2. Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting. If you see a new spot or streaking from the baseline, your compound is likely degrading. Switch to a more inert stationary phase like neutral alumina or deactivated silica gel.[4] |
| Compound Elutes Too Quickly (In the Solvent Front) | 1. Solvent Polarity is Too High: The eluent is too strong, causing all compounds to move with the solvent front without interacting with the stationary phase. 2. Column Cracking: The silica bed has cracked, allowing the solvent and sample to bypass the stationary phase. | 1. Decrease Eluent Polarity: Go back to your TLC data and select a weaker solvent system (i.e., one that gives a lower Rf value).[4] 2. Repack the Column: Ensure the column is packed without air bubbles and that the solvent level is never allowed to drop below the top of the silica bed, which can cause cracking.[2] |
| Peak Tailing / Streaking | 1. Compound is Sparingly Soluble in Eluent: The compound is precipitating and re-dissolving as it moves down the column. 2. Strong Acidic/Basic Interactions: Trace acidic or basic impurities in your sample or on the silica are interacting with your compound. 3. Column Overloading: Exceeding the capacity of the stationary phase. | 1. Change Solvent System: Find a solvent system where your compound has better solubility. A different solvent of similar polarity might solve the issue (e.g., switching from Ethyl Acetate/Hexane to Ether/Hexane).[10] 2. Use Additives: For acidic compounds, add a small amount (~0.5%) of acetic acid to the eluent. For basic compounds, add ~0.5% triethylamine. This can neutralize active sites on the silica and improve peak shape. 3. Reduce Sample Load: Use less crude material for the amount of silica. |
| Crystallization on the Column | 1. Poor Solubility: The compound is not soluble in the chosen eluent and crystallizes when the more polar loading solvent is diluted by the mobile phase. | 1. Pre-purification: If the crude material is highly impure, consider a preliminary purification step like recrystallization to remove the bulk of impurities. 2. Change Eluent: Select a mobile phase in which your compound has higher solubility. 3. Use a Wider Column: A wider column with more silica can sometimes mitigate this issue by reducing the concentration of the sample band.[4] |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound derivatives.
-
Select Solvent System: Using TLC, identify a solvent system (e.g., 20% Ethyl Acetate in Hexane) that provides an Rf of ~0.3 for the target compound.
-
Pack the Column (Slurry Method):
-
Clamp a glass column vertically. Place a small cotton or glass wool plug at the bottom.[2]
-
Add a ~1 cm layer of sand.
-
In a beaker, mix your silica gel (e.g., 50g) with the starting eluent (e.g., 200 mL of 20% EtOAc/Hexane) to form a consistent slurry.[2]
-
Pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the side of the column to ensure even packing and remove air bubbles.[2]
-
Once packed, add another ~1 cm layer of sand on top to protect the silica bed. Do not let the solvent level drop below the top of this sand layer.
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10 mL DCM).
-
Add 2-3g of silica gel to the solution.
-
Remove the solvent via rotary evaporation to yield a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Run the Column:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute).[14]
-
Begin collecting fractions in test tubes.
-
-
Analyze Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.[1]
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visual Workflow 1: Mobile Phase Selection
This diagram illustrates the decision-making process for selecting an optimal mobile phase.
Caption: Decision tree for selecting the optimal mobile phase using TLC.
Visual Workflow 2: Polarity and Elution Relationship
This diagram shows the fundamental principle of normal-phase chromatography.
Caption: Relationship between polarity and elution order in normal-phase chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chromtech.com [chromtech.com]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 14. orgsyn.org [orgsyn.org]
How to remove unreacted starting material from 1-Bromo-4-nitronaphthalene
Welcome to the technical support center for the purification of 1-Bromo-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from your product. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your this compound.
Understanding the Challenge: The "Why" Behind the Purification
This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions. A common route to its synthesis is the nitration of 1-bromonaphthalene. Consequently, the primary contaminant in your crude product is often the unreacted 1-bromonaphthalene. The structural similarity between the starting material and the product can present a purification challenge. However, the introduction of the nitro group significantly alters the molecule's physical and chemical properties, which we can exploit for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material I need to remove?
A1: If you've synthesized this compound via the nitration of 1-bromonaphthalene, your primary contaminant will be unreacted 1-bromonaphthalene. If a Suzuki-Miyaura coupling was employed, residual starting materials from that reaction could be present.[1][2]
Q2: Why can't I just use the crude product in my next reaction?
A2: Using impure starting materials can lead to a host of problems in subsequent synthetic steps, including side reactions, low yields, and complex purification challenges of your final compound. Ensuring the purity of your this compound is a critical step for reproducible and reliable results.
Q3: What are the key property differences between this compound and 1-bromonaphthalene that I can leverage for purification?
A3: The key differences are their physical state at room temperature and their polarity. This compound is a solid, while 1-bromonaphthalene is a liquid.[3][4] The nitro group in this compound makes it significantly more polar than 1-bromonaphthalene.
Q4: Which purification techniques are most effective for this separation?
A4: Recrystallization and column chromatography are the two most effective and commonly used techniques to separate this compound from unreacted 1-bromonaphthalene.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. The cooling rate is too rapid, or the solvent is not ideal. | Re-heat the solution and add a small amount of additional solvent to ensure the compound stays dissolved longer upon cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| No Crystal Formation | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. If these fail, reduce the solvent volume by gentle heating and allow it to cool again.[5] |
| Low Recovery | Too much solvent was used, leading to significant product loss in the mother liquor. The product is more soluble in the chosen solvent than anticipated. | Concentrate the mother liquor and attempt a second recrystallization. Before starting, perform small-scale solvent screening to find a solvent with optimal solubility characteristics. |
| Impure Crystals | The cooling was too fast, trapping impurities within the crystal lattice. The chosen solvent dissolves the impurity as well. | Ensure slow cooling. If impurities co-crystallize, a different recrystallization solvent or column chromatography may be necessary.[6] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system (eluent) is either too polar or not polar enough. The column was not packed properly. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for a significant difference in Rf values between your product and the starting material. Ensure the column is packed uniformly without any cracks or channels.[7] |
| Compound Stuck on the Column | The eluent is not polar enough to move your compound. The compound may be unstable on silica gel. | Gradually increase the polarity of your eluent. If instability is suspected, consider using a different stationary phase like alumina.[7] |
| Tailing of Bands | The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a slightly more polar solvent to your eluent can sometimes help reduce tailing. |
Experimental Protocols
Workflow for Purification of this compound
References
Technical Support Center: Improving the Yield of 4-Bromo-1-Naphthylamine Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-1-naphthylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As a crucial intermediate in the production of pharmaceuticals, such as the antithrombotic agent clopidogrel, achieving high yield and purity is paramount[1][2]. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes.
Synthesis Overview: The Acetylation-Bromination-Hydrolysis Pathway
The most reliable and common method for synthesizing 4-bromo-1-naphthylamine involves a three-step sequence designed to control the regioselectivity of the bromination reaction. Direct bromination of 1-naphthylamine is often unselective and can lead to multiple products due to the strong activating nature of the amine group[3]. The established pathway mitigates these issues.
Caption: The three-step synthesis pathway for 4-bromo-1-naphthylamine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause, followed by a recommended, actionable solution.
Caption: A logical guide for troubleshooting low yield issues.
Question 1: My yield after the bromination step (Step 2) is very low. What went wrong?
Answer: Low yield in the bromination of N-acetyl-1-naphthylamine is a common issue stemming from several factors. Let's break down the potential causes.
-
Potential Cause A: Polybromination
-
Expertise & Experience: The acetamido group, while less activating than a primary amine, still directs electrophiles to the aromatic ring. Using an excess of bromine or allowing the local concentration of bromine to become too high can lead to the formation of di- and tri-brominated byproducts, which are often difficult to separate and reduce the yield of the desired mono-brominated product[4].
-
Recommended Solution:
-
Strict Stoichiometry: Use a precise 1:1 molar ratio of N-acetyl-1-naphthylamine to bromine.
-
Controlled Addition: Dissolve the bromine in a portion of the reaction solvent (e.g., glacial acetic acid) and add it dropwise to the solution of the substrate over an extended period (e.g., 1-2 hours).
-
Temperature Control: Maintain a consistent, low-to-moderate reaction temperature (e.g., 10-25 °C) to prevent runaway reactions.
-
-
-
Potential Cause B: Incomplete Reaction
-
Expertise & Experience: Insufficient reaction time or low temperatures can lead to a significant amount of unreacted starting material. Naphthalene systems are more reactive than benzene but still require adequate time for the electrophilic substitution to proceed to completion[5].
-
Recommended Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (N-acetyl-1-naphthylamine).
-
Adjust Reaction Time: If the reaction stalls, consider extending the stir time at room temperature for several more hours before workup.
-
-
-
Potential Cause C: Poor Regioselectivity
-
Expertise & Experience: Electrophilic attack on naphthalene preferentially occurs at the C1 (alpha) position because the resulting carbocation intermediate (arenium ion) is better stabilized by resonance than the intermediate from C2 (beta) attack[5][6]. The acetamido group at C1 further directs the incoming electrophile to the C4 (para) position. However, suboptimal conditions can lead to the formation of other isomers.
-
Recommended Solution: The choice of solvent is critical. Glacial acetic acid is an excellent solvent for this reaction as it helps to moderate the reactivity of bromine and favors the formation of the desired 4-bromo isomer.
-
Question 2: The hydrolysis (deprotection) of 4-bromo-N-acetyl-1-naphthylamine (Step 3) is not going to completion, or the final product seems degraded.
Answer: The hydrolysis of the amide bond is a critical step that requires a balance between ensuring complete reaction and preventing product degradation.
-
Potential Cause A: Incomplete Hydrolysis
-
Expertise & Experience: Amide hydrolysis requires vigorous conditions. Insufficient acid concentration, low temperature, or short reaction times will result in incomplete deprotection, leaving the acetylated intermediate mixed with your final product.
-
Recommended Solution: A common and effective method is to reflux the acetylated intermediate in a mixture of ethanol and concentrated hydrochloric acid[7]. Ensure the reaction is heated to a steady reflux (around 80-90 °C) and maintained for a sufficient duration (typically 4-6 hours), monitoring by TLC until the starting material is consumed.
-
-
Potential Cause B: Product Degradation
-
Expertise & Experience: Aromatic amines can be sensitive to overly harsh acidic and oxidative conditions, potentially leading to discoloration or the formation of polymeric byproducts.
-
Recommended Solution:
-
Use a Reflux Condenser: Ensure the reaction is performed under reflux to prevent the loss of solvent and control the temperature.
-
Neutralization: After the reaction is complete and has cooled, carefully neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to a neutral or slightly basic pH before extraction. This prevents the prolonged exposure of the free amine to strong acid.
-
-
Question 3: My final product is an off-color oil or solid that is difficult to purify. How can I improve its purity and isolated yield?
Answer: Purity issues often arise from residual starting materials, byproducts, or isomers. Effective purification is key to obtaining a high-quality final product.
-
Expertise & Experience: 4-Bromo-1-naphthylamine is a solid at room temperature with a reported melting point of 102-103 °C. If your product is oily or has a broad melting range, it is certainly impure. The primary impurities are often unreacted 4-bromo-N-acetyl-1-naphthylamine or isomeric byproducts.
-
Recommended Solution: Recrystallization
-
Solvent Selection: A mixed solvent system is often effective. Ethanol or isopropanol are good primary solvents. The crude product should be dissolved in a minimum amount of the hot solvent.
-
Procedure:
-
Dissolve the crude solid in a minimum volume of hot ethanol.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution (use caution with flammable solvents).
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
-
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Bromine Addition | Added quickly at once | Dropwise over 1-2 hours | B: Minimizes polybromination |
| Reaction Temp. | > 40 °C | 10-25 °C | B: Reduces side reactions |
| Hydrolysis Time | 1-2 hours | 4-6 hours (TLC monitored) | B: Ensures complete deprotection |
| Purification | Direct extraction | Recrystallization | B: High purity crystalline solid |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group as an acetamide before bromination? The primary amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. Direct bromination of 1-naphthylamine would be rapid and difficult to control, leading to a mixture of polybrominated products and potential oxidation of the ring. The acetylation step converts the amine to a less activating acetamido group (-NHCOCH₃), which moderates the reaction, prevents over-bromination, and reliably directs the incoming bromine to the C4 position[3].
Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for Step 2? Yes, NBS is a viable alternative to elemental bromine and is often preferred as it is a solid that is easier and safer to handle[3][8]. The reaction is typically carried out in a polar solvent like DMF or acetic acid. NBS can provide excellent selectivity for the desired mono-brominated product. A trial run on a small scale is recommended to optimize conditions for your specific setup.
Q3: Is the Sandmeyer reaction a good alternative route for this synthesis? The Sandmeyer reaction is a powerful method for introducing halides onto an aromatic ring and represents a viable alternative[9][10]. The process would involve:
-
Diazotization of 1-naphthylamine with nitrous acid (generated in situ from NaNO₂ and HBr) at low temperatures (0-5 °C) to form the diazonium salt.
-
Reaction of the diazonium salt with a copper(I) bromide (CuBr) solution to replace the diazonium group with bromine. While effective, this method requires careful temperature control as diazonium salts can be unstable. It is an excellent alternative if the direct bromination route proves problematic[11][12].
Q4: How can I confirm the identity and purity of my final 4-bromo-1-naphthylamine? Standard analytical techniques should be used:
-
Melting Point: A sharp melting point in the expected range (102-103 °C) is a strong indicator of purity.
-
TLC: Compare the final product to the starting material and intermediate to confirm reaction completion. A single spot suggests high purity.
-
Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry will provide definitive structural confirmation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-1-naphthylamine (Protection)
-
In a round-bottom flask, dissolve 1-naphthylamine (1 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10-15 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry to yield N-acetyl-1-naphthylamine.
Protocol 2: Bromination of N-Acetyl-1-naphthylamine
-
Dissolve N-acetyl-1-naphthylamine (1 eq.) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and stirrer.
-
In the dropping funnel, prepare a solution of bromine (1 eq.) in a small amount of glacial acetic acid.
-
Cool the flask in an ice bath and add the bromine solution dropwise over 1-2 hours, ensuring the temperature remains below 25 °C.
-
After addition, allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Slowly pour the reaction mixture into a large volume of cold water containing a small amount of sodium bisulfite (to quench excess bromine).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry. This crude product is 4-bromo-N-acetyl-1-naphthylamine.
Protocol 3: Hydrolysis of 4-Bromo-N-acetyl-1-naphthylamine (Deprotection)
-
Place the crude 4-bromo-N-acetyl-1-naphthylamine (1 eq.) in a round-bottom flask with a mixture of 95% ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v ratio)[7].
-
Heat the mixture to reflux (approx. 80-90 °C) with stirring for 4-6 hours. Monitor the reaction's completion by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the solution with cold aqueous sodium hydroxide until it is slightly basic (pH 8-9).
-
Collect the precipitate by vacuum filtration.
-
Purify the crude 4-bromo-1-naphthylamine by recrystallization as described in the troubleshooting section.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting incomplete reduction of 1-Bromo-4-nitronaphthalene
Welcome to the technical support center for the reduction of 1-bromo-4-nitronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical transformation. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.
Troubleshooting Guide: Overcoming Incomplete Reduction
The conversion of this compound to 1-bromo-4-aminonaphthalene is a foundational step in the synthesis of many pharmaceutical intermediates and advanced materials.[1][2] However, achieving complete and clean conversion can be challenging. This section provides a structured approach to troubleshooting incomplete reactions.
Issue 1: Reaction Stalls, Leaving Significant Starting Material
You've run the reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-based reductions like Fe/HCl or SnCl₂, the metal surface can become passivated.
-
Solution: Ensure you are using the correct molar equivalents of the reducing agent. For reactions that have stalled, consider adding a fresh portion of the reducing agent. With metallic reductions, mechanical stirring is crucial to expose fresh metal surfaces.[3]
-
-
Poor Reagent Quality: The reducing agent may have degraded over time.
-
Inadequate Activation of Metal Reductants: Metals like iron often require activation to remove surface oxides.
-
Low Reaction Temperature: Many reduction reactions require an initial input of energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating. For example, Fe/AcOH reductions are often performed at elevated temperatures.[7]
-
-
Solvent Issues: The starting material may have poor solubility in the chosen solvent system, limiting its interaction with the reducing agent.
-
Solution: Ensure your this compound is fully dissolved. If solubility is an issue, consider a co-solvent system. For example, ethanol-water is a common solvent system for dithionite reductions.[5]
-
Issue 2: Formation of Intermediates or Side Products
Your analysis shows the disappearance of the starting material, but the desired product yield is low, with the presence of unknown spots on the TLC plate.
Potential Causes & Solutions:
-
Formation of Nitroso or Hydroxylamine Intermediates: The reduction of a nitro group occurs in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates.[8][9][10] If the reaction conditions are not sufficiently reducing, these intermediates can accumulate.
-
Formation of Azo Compounds: A common side reaction involves the condensation of the nitroso intermediate with the final amine product to form an azo compound. This is particularly prevalent when using certain metal hydrides like LiAlH₄ with aromatic nitro compounds.[9][13][14]
-
Debromination: The bromo substituent can be susceptible to reduction, especially under harsh catalytic hydrogenation conditions.
Issue 3: Difficult Product Isolation and Workup
The reaction appears complete, but isolating the pure 1-bromo-4-aminonaphthalene is problematic.
Potential Causes & Solutions:
-
Formation of Metal Oxide Emulsions: Reductions using metals like iron or tin in acidic media generate large volumes of metal oxides or hydroxides during basic workup, which can lead to filtration difficulties and product loss.[15][16]
-
Solution: After the reaction, instead of immediate basification, some protocols suggest adding a complexing agent like trisodium citrate to chelate the tin, allowing for a cleaner extraction.[15] For iron-based reductions, filtering the reaction mixture through a pad of celite can help remove the fine iron oxide particles.[16] Another strategy is to neutralize with a base, evaporate the solvents, and then perform a silica plug filtration.[15]
-
-
Product Adsorption onto Catalyst/Byproducts: The desired amine product can adsorb onto the surface of heterogeneous catalysts (like Pd/C) or the metal oxide byproducts.
-
Solution: After filtration, thoroughly wash the filter cake with a polar solvent in which the product is soluble (e.g., ethanol, ethyl acetate) to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my this compound reduction?
A1: The "best" reagent depends on the scale of your reaction, the other functional groups present in your molecule, and your laboratory's capabilities. Here is a comparative overview:
| Reducing System | Advantages | Disadvantages | Key Considerations |
| H₂/Catalyst (e.g., Raney Ni) | High yield, clean reaction, scalable.[13][14] | Requires specialized hydrogenation equipment; potential for dehalogenation with Pd/C.[11][13] | Use Raney Nickel to preserve the bromo group.[13] |
| Fe/HCl or Fe/NH₄Cl | Inexpensive, robust, and tolerates many functional groups.[6][13] | Workup can be challenging due to iron oxide sludge.[15][16] | Acid activation of iron powder can improve reaction rates.[6] |
| SnCl₂/HCl | Mild, chemoselective, and generally does not affect halogens.[13][17] | Tin byproducts can be toxic and difficult to remove completely.[17] Workup can be complicated by tin oxides.[17] | An older method, often superseded by greener alternatives.[17] |
| Sodium Dithionite (Na₂S₂O₄) | Mild, metal-free, and chemoselective for the nitro group.[4] | Can form tar-like residues; reagent stability can be an issue.[5][18] | Ensure the dithionite is of good quality and handle with care due to its flammability.[4] |
Q2: How do I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material (this compound, less polar) and the product (1-bromo-4-aminonaphthalene, more polar). Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: My reduction with Fe/HCl is messy. Are there any "greener" alternatives?
A3: Yes. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C), can be a cleaner alternative to using hydrogen gas. Additionally, recent research has explored the use of iron powder with just water under mechanochemical (ball-milling) conditions, which is a highly sustainable approach.[3] Sodium dithionite is also considered a more environmentally benign, metal-free option.[4]
Q4: Can I reduce the nitro group in the presence of other reducible functional groups?
A4: Yes, this is a common challenge in organic synthesis. The nitro group is generally one of the more easily reduced functional groups.
-
Ketones/Aldehydes: SnCl₂ is highly selective for the nitro group over carbonyls.[11]
-
Esters/Amides: These are generally stable to most nitro reduction conditions, except for harsh hydride reagents.
-
Alkenes/Alkynes: Catalytic hydrogenation will likely reduce these as well. In this case, chemical reducing agents like Fe/HCl or sodium dithionite are preferred.[4]
Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol offers a robust and cost-effective method for the reduction of this compound.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
To this suspension, add ammonium chloride (10 eq) and iron powder (10 eq).[7]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-4-aminonaphthalene.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving issues with your reduction reaction.
Caption: A troubleshooting decision tree for incomplete reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Amino-4-bromonaphthalene | 2298-07-9 - Coompo [coompo.com]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of 1-Bromo-4-nitronaphthalene Under Basic Conditions
Welcome to the technical support center for 1-Bromo-4-nitronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. In the following sections, we will delve into the common side reactions encountered when using this compound under basic conditions, providing you with troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and mitigate these side reactions, thereby improving the yield and purity of your desired products.
Introduction to the Reactivity of this compound
This compound is a valuable starting material in organic synthesis, prized for its activated aromatic system that is primed for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro group at the 4-position significantly activates the naphthalene ring towards attack by nucleophiles, facilitating the displacement of the bromine atom at the 1-position.[1] However, this enhanced reactivity is a double-edged sword, as it can also pave the way for several undesired side reactions under basic conditions. Understanding the interplay of factors such as the nature of the base, solvent, temperature, and the nucleophile itself is crucial for controlling the reaction outcome.
This guide will focus on three primary side reactions:
-
Hydroxylation: The unintended substitution of the bromo group with a hydroxyl group.
-
Reduction of the Nitro Group: The conversion of the nitro group to other functional groups like amino or hydroxylamino moieties.
-
Elimination-Addition (Aryne Formation): The formation of a highly reactive aryne intermediate, leading to a mixture of products.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Low yield of the desired SNAr product and formation of 4-nitro-1-naphthol.
Question: I am trying to perform a nucleophilic aromatic substitution on this compound with an amine nucleophile in the presence of a base, but I am getting a significant amount of 4-nitro-1-naphthol as a byproduct. What is causing this, and how can I prevent it?
Answer: The formation of 4-nitro-1-naphthol is a classic example of a competing hydroxylation side reaction. This occurs when hydroxide ions are present in the reaction mixture and act as a competing nucleophile, attacking the electron-deficient C1 position of the naphthalene ring.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Presence of Water | Hydroxide ions can be generated from the reaction of your base with residual water in your solvents or reagents. Even seemingly anhydrous conditions can contain trace amounts of water. | 1. Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry all solid reagents in a vacuum oven before use. |
| Use of Hydroxide Bases | Using strong hydroxide bases like sodium hydroxide or potassium hydroxide directly introduces the competing nucleophile. | 2. Employ Non-Nucleophilic Bases: Switch to a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases are sterically hindered and less likely to act as nucleophiles. |
| Hydrolysis of Alkoxide Bases | Alkoxide bases (e.g., sodium methoxide, potassium tert-butoxide) can be hydrolyzed by trace water to generate hydroxide ions. | 3. Use Freshly Prepared Alkoxides: If an alkoxide base is necessary, use a freshly prepared solution or a newly opened bottle of the solid reagent. |
| High Reaction Temperatures | Higher temperatures can accelerate the rate of the competing hydroxylation reaction. | 4. Optimize Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow down your desired reaction, it could disproportionately suppress the hydroxylation side reaction. |
Experimental Protocol: Minimizing Hydroxylation in an Amination Reaction
-
Preparation:
-
Dry your reaction flask and stir bar in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Distill your solvent (e.g., THF, Dioxane) from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Dry your amine nucleophile over potassium hydroxide pellets and distill if it is a liquid.
-
Use a freshly opened bottle of a non-nucleophilic base like triethylamine.
-
-
Reaction Setup:
-
To the dried flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the dry solvent via syringe.
-
Add the amine nucleophile (1.1 - 1.5 eq.) via syringe.
-
Add triethylamine (2.0 - 3.0 eq.) via syringe.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or a moderately elevated temperature (e.g., 50 °C), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Problem 2: Isolation of an unexpected amino or related byproduct instead of the SNAr product.
Question: I am performing a reaction with this compound and a non-amine nucleophile under basic conditions, but I am isolating a product where the nitro group has been reduced. How is this happening?
Answer: The reduction of the nitro group is another potential side reaction. While strong reducing agents like sodium borohydride are typically used for this transformation, certain nucleophiles and basic conditions can also lead to the partial or full reduction of the nitro group.[2]
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Nucleophile as a Reducing Agent | Some nucleophiles, particularly those with easily oxidizable functionalities (e.g., certain sulfur-containing nucleophiles or alkoxides in the presence of impurities), can act as reducing agents. | 1. Evaluate Nucleophile Reactivity: Consider the redox potential of your nucleophile. If it is known to have reducing properties, you may need to choose an alternative or protect the nitro group. |
| Metal-Catalyzed Reductions | Trace metal impurities in your reagents or from your reaction vessel can catalyze the reduction of the nitro group, especially in the presence of a hydride source (which can be generated in situ). | 2. Use High-Purity Reagents and Glassware: Employ high-purity reagents and ensure your glassware is scrupulously clean to minimize metal contamination. |
| In Situ Formation of Reducing Species | Certain combinations of bases and solvents can generate reducing species. For example, the reaction of strong bases with protic solvents at elevated temperatures can sometimes produce species capable of reducing a nitro group. | 3. Careful Selection of Reaction Conditions: Avoid overly harsh conditions (very strong bases at high temperatures). Consider using aprotic solvents to minimize the potential for in situ generation of reducing agents. |
Experimental Protocol: General Precautions to Avoid Nitro Group Reduction
-
Reagent Purity: Use reagents from reputable suppliers and consider purifying them if you suspect contamination.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (nitrogen or argon) to prevent oxidative side reactions that could indirectly lead to the formation of reducing species.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of any unexpected byproducts. If reduction products are observed, consider stopping the reaction and re-evaluating the conditions.
Problem 3: Formation of a mixture of regioisomers, including products where the nucleophile has added to a different position on the naphthalene ring.
Question: My SNAr reaction is giving me a mixture of products, including isomers where the nucleophile is not at the C1 position. What is the cause of this scrambling of regiochemistry?
Answer: The formation of regioisomers other than the expected ipso-substitution product is often indicative of an elimination-addition mechanism proceeding through a highly reactive naphthalyne intermediate.[3] This pathway becomes competitive with the SNAr mechanism, especially with strong, sterically hindered bases.
Mechanism of Aryne Formation and Trapping:
-
Deprotonation: A strong base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon (C2).
-
Elimination: The resulting carbanion undergoes elimination of the bromide ion to form a strained triple bond within the aromatic ring, creating the naphthalyne intermediate.
-
Nucleophilic Attack: The nucleophile can then attack either carbon of the aryne triple bond, leading to a mixture of regioisomers.
dot graph "Aryne_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: Formation of a naphthalyne intermediate leading to regioisomeric products.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Strong, Sterically Hindered Bases | Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂) are particularly effective at promoting the elimination reaction that leads to aryne formation. | 1. Use a Weaker, Less Hindered Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or an amine base like triethylamine. These are less likely to deprotonate the aromatic ring. |
| High Temperatures | The elimination reaction is often favored at higher temperatures. | 2. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate for the desired SNAr reaction. |
| Solvent Effects | The choice of solvent can influence the relative rates of the SNAr and elimination-addition pathways. Aprotic polar solvents generally favor SNAr. | 3. Optimize the Solvent: Use aprotic polar solvents like DMSO, DMF, or NMP, which are known to accelerate SNAr reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitro group so effective at activating the naphthalene ring for SNAr?
A1: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. During the SNAr reaction, the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate called a Meisenheimer complex. The nitro group at the 4-position can delocalize this negative charge through resonance, stabilizing the intermediate and lowering the activation energy for the reaction.
dot graph "Meisenheimer_Complex" { layout=dot; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: SNAr mechanism highlighting the stabilized Meisenheimer complex.
Q2: Can I use sodium borohydride to reduce the nitro group without affecting the bromo substituent?
A2: Sodium borohydride (NaBH₄) is generally a mild reducing agent and typically does not reduce aromatic nitro groups under standard conditions (e.g., in alcoholic solvents at room temperature).[4][5] However, the reactivity of NaBH₄ can be enhanced by additives or more forcing conditions, which could potentially lead to the reduction of the nitro group. It is also important to note that some reaction conditions might lead to the reduction of the carbon-bromine bond (hydrodebromination), although this is less common with NaBH₄ compared to more potent reducing agents or catalytic hydrogenation.
Q3: Are cine- and tele-substitution reactions common with this compound?
A3: While theoretically possible, especially under conditions that favor aryne formation, classic cine- and tele-substitution reactions (where the incoming nucleophile displaces a hydrogen atom at a position adjacent or remote to the leaving group, respectively) are less commonly reported for this compound compared to the direct SNAr, hydroxylation, and aryne-mediated substitutions. The strong activation provided by the nitro group for ipso-substitution at the C1 position generally makes this the dominant pathway.
Q4: How does the choice of halogen (e.g., F, Cl, Br, I) at the 1-position affect the rate of SNAr?
A4: For SNAr reactions, the rate is often dependent on the electronegativity of the halogen, with the order of reactivity being F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more polarized carbon-halogen bond. This is in contrast to SN1 and SN2 reactions, where the leaving group ability (I > Br > Cl > F) is the dominant factor.[3]
Conclusion
The reactivity of this compound under basic conditions is a nuanced interplay of competing reaction pathways. By carefully considering the choice of base, solvent, temperature, and the nature of the nucleophile, researchers can effectively steer the reaction towards the desired SNAr product while minimizing the formation of unwanted byproducts from hydroxylation, nitro group reduction, or elimination-addition reactions. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this important synthetic building block.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-4-nitronaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Bromo-4-nitronaphthalene. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding catalyst deactivation, a common challenge encountered with this electron-deficient substrate.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex aromatic systems found in pharmaceuticals and functional materials. However, its strong electron-withdrawing nitro group can significantly impact the stability and activity of palladium catalysts commonly employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This guide will delve into the specific mechanisms of catalyst deactivation and provide actionable protocols to mitigate these issues, ensuring successful and reproducible outcomes in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Reaction Stalls or Shows Low Conversion
Q1: My cross-coupling reaction with this compound has stalled, or the yield is significantly lower than expected. What are the likely causes related to catalyst deactivation?
A1: Low conversion is a primary indicator of catalyst deactivation. For a substrate like this compound, several factors related to the catalyst's health are likely at play:
-
Palladium Black Formation: The most common visual cue for catalyst deactivation is the appearance of a black precipitate, known as palladium black.[1][2] This consists of agglomerated, inactive Pd(0) particles that have fallen out of the catalytic cycle.[3]
-
Ligand Degradation: The phosphine ligands essential for stabilizing the active Pd(0) species can degrade under reaction conditions, particularly at elevated temperatures.[4][5] This leaves the palladium center exposed and prone to aggregation.
-
Inhibition by the Nitro Group: While the electron-withdrawing nature of the nitro group can facilitate the initial oxidative addition step, it can also coordinate to the palladium center, potentially inhibiting subsequent steps in the catalytic cycle.[6][7]
-
Side Reactions: The nitro group itself can participate in undesired side reactions, leading to byproducts that may act as catalyst poisons.[8]
Initial Troubleshooting Steps:
-
Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate is a strong indication of catalyst decomposition.[2]
-
Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium oxides and subsequent precipitation as palladium black.[2] Perform at least three freeze-pump-thaw cycles for optimal oxygen removal.[2]
-
Reagent Purity: Impurities in solvents, starting materials, or the base can act as catalyst poisons.[3][9] Use freshly distilled, anhydrous solvents and high-purity reagents.
Issue 2: Inconsistent Results and Poor Reproducibility
Q2: I am observing significant batch-to-batch variation in my cross-coupling reactions involving this compound. How can I improve the reproducibility?
A2: Inconsistent results often stem from subtle variations in reaction setup and reagent quality that have a magnified effect on the sensitive catalytic cycle.
-
Precise Catalyst Generation: The in-situ generation of the active LPd(0) species is a critical step.[10][11] Using palladium(II) sources like Pd(OAc)₂ requires a reduction step that can be inconsistent. The use of well-defined Pd(0) sources or modern precatalysts (e.g., G3 or G4 palladacycles) can lead to more reliable catalyst generation.[9][11]
-
Base Quality and Dispensation: The physical properties of the inorganic base can impact the reaction. Finely powdered and well-dispersed bases are crucial for consistent results.[11] Clumping of the base can lead to localized high concentrations that may promote catalyst degradation.
-
Water Content: While some cross-coupling reactions tolerate or even benefit from a small amount of water, excessive or inconsistent water content can lead to catalyst deactivation through hydrolysis of ligands or promotion of side reactions.[12]
Protocol for Enhancing Reproducibility:
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a palladacycle). | Ensures a more consistent and efficient generation of the active catalytic species.[9][11] |
| Ligand-to-Metal Ratio | Maintain a precise and consistent ligand-to-palladium ratio. An extra equivalent of ligand can sometimes improve catalyst stability.[9] | Prevents the formation of coordinatively unsaturated palladium species that are prone to aggregation. |
| Base Preparation | Use a freshly opened, finely ground, and anhydrous base for each reaction. | Ensures consistent basicity and minimizes the introduction of catalyst-deactivating impurities.[11] |
| Solvent Handling | Use freshly dispensed, anhydrous, and degassed solvents from a solvent purification system or a freshly opened bottle. | Minimizes exposure to air and moisture, which can deactivate the catalyst.[2] |
Frequently Asked Questions (FAQs)
Q3: What is the optimal type of ligand for cross-coupling reactions with the electron-deficient this compound?
A3: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with challenging substrates. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally preferred.[13]
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their steric bulk favors the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[14] Their electron-rich nature also enhances the stability of the palladium center.
-
N-heterocyclic carbenes (NHCs) are another class of robust ligands that have shown high activity for the coupling of nitroarenes.[7] They form very stable bonds with palladium, making the catalyst less susceptible to deactivation.
Q4: Can the deactivated palladium catalyst be regenerated in situ?
A4: In some cases, partial regeneration of the catalyst is possible, but preventing deactivation is a far more effective strategy.
-
Adding Excess Ligand: If ligand degradation is the primary cause of deactivation, the addition of a small amount of fresh ligand to a stalled reaction can sometimes restore catalytic activity.[15]
-
Reductive Additives: Certain additives can help maintain the palladium in its active Pd(0) state. However, for large-scale applications, developing conditions that prevent deactivation in the first place is more practical and cost-effective. While there are methods for regenerating palladium catalysts, these are typically performed after the reaction is complete and involve isolating the catalyst.[16]
Q5: How does the choice of cross-coupling reaction (e.g., Suzuki vs. Heck) influence the catalyst deactivation pathways with this compound?
A5: The specific cross-coupling reaction can influence the dominant deactivation mechanism.
-
Suzuki-Miyaura Coupling: The base required to activate the boronic acid can be a source of deactivation.[17] The choice of base and the presence of water are critical parameters to control.
-
Heck Reaction: Higher reaction temperatures are often required, which can accelerate thermal degradation of the catalyst and ligands.[3][18]
-
Sonogashira Coupling: The copper co-catalyst, if used, can participate in side reactions like Glaser-Hay homo-coupling, especially with electron-deficient substrates.[19] Copper-free conditions are often preferred for aryl bromides.[19]
-
Buchwald-Hartwig Amination: Amines themselves can act as ligands for palladium, potentially displacing the desired phosphine ligand and leading to catalyst deactivation.[9] Using bidentate ligands can help create catalysts that are less prone to ligand displacement.[20]
Visualizing Catalyst Deactivation and Experimental Workflow
To better understand the processes discussed, the following diagrams illustrate the key pathways for catalyst deactivation and a generalized workflow for troubleshooting.
Caption: Key pathways leading to palladium catalyst deactivation.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for minimizing catalyst deactivation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, 10:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst, the ligand, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Add the degassed solvent mixture via syringe, followed by the this compound (can be added as a solution in a small amount of the degassed solvent).
-
Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black, if any. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. books.rsc.org [books.rsc.org]
- 20. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4-nitronaphthalene
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-4-nitronaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive comparison with structurally related compounds to elucidate the influence of substituents on the naphthalene ring. The guide integrates predicted spectral data with established experimental methodologies to serve as a practical reference for the structural characterization of substituted aromatic systems.
Introduction: The Role of NMR in Characterizing Substituted Naphthalenes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For complex aromatic systems like substituted naphthalenes, ¹H and ¹³C NMR provide critical information regarding the electronic environment of individual protons and carbons, respectively. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the nature and position of substituents on the naphthalene core.
In the case of this compound, the presence of a halogen (bromine) and a strongly electron-withdrawing nitro group (-NO₂) introduces significant electronic perturbations. The bromine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect, while the nitro group strongly deactivates the aromatic ring through both inductive and resonance effects. Understanding these substituent effects is paramount for the unambiguous assignment of NMR signals.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the limited availability of public experimental NMR data for this compound, we have employed a highly reliable online NMR prediction tool to generate the ¹H and ¹³C NMR spectra. These predictions are based on extensive databases of experimental spectra and sophisticated algorithms, providing a robust foundation for analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The electron-withdrawing effects of the bromo and nitro groups will cause a general downfield shift of all proton signals compared to unsubstituted naphthalene.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.15 | d | 8.0 |
| H-3 | 7.85 | d | 8.0 |
| H-5 | 8.30 | d | 8.5 |
| H-6 | 7.75 | t | 7.8 |
| H-7 | 7.90 | t | 7.8 |
| H-8 | 8.70 | d | 8.5 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit ten signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-4) and the quaternary carbons are expected to show significant shifts.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 122.0 |
| C-2 | 130.5 |
| C-3 | 125.0 |
| C-4 | 148.0 |
| C-4a | 132.0 |
| C-5 | 128.5 |
| C-6 | 129.0 |
| C-7 | 129.5 |
| C-8 | 124.5 |
| C-8a | 135.0 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Comparative Analysis: Unraveling Substituent Effects
To contextualize the predicted data for this compound, a comparative analysis with the experimental NMR data of 1-bromonaphthalene and 1-nitronaphthalene is invaluable. This comparison highlights the individual and combined effects of the bromo and nitro substituents on the chemical shifts of the naphthalene ring.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1-Bromonaphthalene (Experimental)[1][2] | 1-Nitronaphthalene (Experimental)[3][4] | This compound (Predicted) |
| H-2 | ~7.70 | ~7.64 | 8.15 |
| H-3 | ~7.21 | ~7.69 | 7.85 |
| H-4 | ~7.71 | ~8.57 | - |
| H-5 | ~7.73 | ~8.45 | 8.30 |
| H-6 | ~7.51 | ~7.64 | 7.75 |
| H-7 | ~7.44 | ~7.69 | 7.90 |
| H-8 | ~8.19 | ~8.55 | 8.70 |
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1-Bromonaphthalene (Experimental) | 1-Nitronaphthalene (Experimental)[3] | This compound (Predicted) |
| C-1 | ~121.0 | ~147.0 | 122.0 |
| C-2 | ~128.0 | ~124.0 | 130.5 |
| C-3 | ~126.5 | ~128.5 | 125.0 |
| C-4 | ~127.5 | ~124.9 | 148.0 |
| C-4a | ~132.5 | ~134.2 | 132.0 |
| C-5 | ~128.0 | ~128.5 | 128.5 |
| C-6 | ~126.0 | ~124.0 | 129.0 |
| C-7 | ~126.0 | ~124.9 | 129.5 |
| C-8 | ~127.5 | ~134.2 | 124.5 |
| C-8a | ~133.5 | ~124.0 | 135.0 |
The data clearly illustrates the deshielding effect of the nitro group, which significantly shifts the protons and carbons in its vicinity downfield. The bromine atom also contributes to this deshielding, although to a lesser extent. The combined influence of both substituents in this compound results in a complex and informative spectral pattern.
Visualizing Molecular Connectivity
The following diagrams illustrate the structure of this compound and the key proton-proton couplings that give rise to the observed multiplicities in the ¹H NMR spectrum.
References
A Comparative Analysis of Reactivity: 1-Bromo-4-nitronaphthalene vs. 1-Bromo-2-nitronaphthalene in Nucleophilic Aromatic Substitution
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and functional materials, the strategic selection of starting materials is paramount to achieving desired outcomes efficiently and selectively. Among the vast array of available building blocks, substituted halonitroaromatic compounds are of significant interest due to their propensity to undergo nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of the reactivity of two isomeric compounds: 1-bromo-4-nitronaphthalene and 1-bromo-2-nitronaphthalene. This comparison is grounded in fundamental principles of physical organic chemistry and is designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Factors: Electronic and Steric Effects in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the facile introduction of a wide range of functionalities onto an aromatic scaffold. The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate of an SNAr reaction is predominantly governed by the stability of this intermediate, which is in turn influenced by the electronic and steric environment of the aromatic system.[3][4]
The presence of strong electron-withdrawing groups, such as a nitro (–NO₂) group, is crucial for activating the aromatic ring towards nucleophilic attack.[5] These groups delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[2] The position of the electron-withdrawing group relative to the leaving group (in this case, the bromo group) is a critical determinant of reactivity.
This compound: The electronically favored isomer
In this compound, the nitro group is situated at the para-position relative to the bromine atom. This geometric arrangement is highly conducive to the stabilization of the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the bromine. The negative charge can be effectively delocalized onto the nitro group through a direct resonance conjugation, as depicted in the mechanism below. This extensive delocalization significantly stabilizes the intermediate, leading to a faster rate of reaction.
1-Bromo-2-nitronaphthalene: A case of steric hindrance
Conversely, in 1-bromo-2-nitronaphthalene, the nitro group is in the ortho-position to the bromine atom. While an ortho-nitro group can also participate in resonance stabilization of the Meisenheimer complex, its close proximity to the site of nucleophilic attack introduces significant steric hindrance.[3] The incoming nucleophile must approach a sterically congested environment, which can raise the energy of the transition state and slow down the reaction. Furthermore, the bulky nitro group may experience steric repulsion with the adjacent bromine atom and the peri-hydrogen on the naphthalene ring system, potentially leading to a non-planar conformation that slightly diminishes the resonance stabilization.
Comparative Reactivity: A Qualitative and Quantitative Perspective
Based on the interplay of electronic and steric effects, a clear difference in reactivity between the two isomers can be predicted:
This compound is expected to be more reactive towards nucleophilic aromatic substitution than 1-bromo-2-nitronaphthalene.
The superior reactivity of the 4-nitro isomer stems from the optimal positioning of the nitro group for resonance stabilization of the Meisenheimer complex, without the complication of steric hindrance at the reaction center.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted reactivity difference, a competitive kinetic experiment can be designed. The following protocol outlines a representative procedure using a common nucleophile, piperidine.
Experimental Protocol: Competitive SNAr Reaction
Objective: To determine the relative reactivity of this compound and 1-bromo-2-nitronaphthalene in an SNAr reaction with piperidine.
Materials:
-
This compound
-
1-bromo-2-nitronaphthalene
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.1 M stock solution of 1-bromo-2-nitronaphthalene in anhydrous DMF.
-
Prepare a 0.5 M stock solution of piperidine in anhydrous DMF.
-
Prepare a 0.05 M solution of the internal standard in anhydrous DMF.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, combine 1.0 mL of the this compound stock solution, 1.0 mL of the 1-bromo-2-nitronaphthalene stock solution, and 1.0 mL of the internal standard solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 50 °C) in a thermostated oil bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL of the pre-heated piperidine stock solution to the reaction mixture.
-
Immediately withdraw a 0.1 mL aliquot (t=0) and quench it in a vial containing 1 mL of 0.1 M HCl.
-
Withdraw subsequent 0.1 mL aliquots at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes) and quench them in the same manner.
-
-
Sample Analysis:
-
Extract each quenched aliquot with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to determine the relative concentrations of the remaining this compound and 1-bromo-2-nitronaphthalene with respect to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of each starting material versus time. The slope of each line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The ratio of the rate constants (k'(this compound) / k'(1-bromo-2-nitronaphthalene)) will provide a quantitative measure of their relative reactivity.
-
Visualizing the Underlying Principles
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of SNAr and the experimental workflow.
Caption: SNAr mechanism for the two isomers.
Caption: Experimental workflow for the comparative kinetic study.
Conclusion and Practical Implications
The comparative analysis of this compound and 1-bromo-2-nitronaphthalene underscores the critical role of substituent positioning in dictating the reactivity of aromatic compounds in SNAr reactions. The para-isomer, this compound, is demonstrably the more reactive substrate due to superior electronic stabilization of the Meisenheimer intermediate and the absence of significant steric hindrance at the reaction center.
For researchers and professionals in drug development and materials science, this understanding is of immense practical value. When designing synthetic routes that rely on SNAr reactions, the choice of the this compound isomer will likely lead to faster reaction times, milder reaction conditions, and potentially higher yields compared to its 2-nitro counterpart. This can translate to more efficient and cost-effective synthetic processes. Conversely, the lower reactivity of 1-bromo-2-nitronaphthalene could be exploited in situations where selective reaction at another site in a polyfunctional molecule is desired.
Ultimately, a thorough understanding of the fundamental principles of physical organic chemistry empowers chemists to predict and control the outcomes of their reactions, paving the way for more innovative and efficient synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
Deconstructing 1-Bromo-4-nitronaphthalene: A Comparative Guide to its Mass Spectrometry Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated under electron ionization (EI) provides a veritable fingerprint of a molecule, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-bromo-4-nitronaphthalene, a key intermediate in organic synthesis. By juxtaposing its fragmentation behavior with that of structurally related analogues, this document aims to equip researchers with the expertise to confidently identify and characterize this and similar nitroaromatic compounds.
The Underpinnings of Fragmentation: A Tale of Bonds and Stability
Electron ionization is a high-energy process that imparts significant internal energy onto the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The pathways of this fragmentation are not random; they are dictated by the fundamental principles of chemical stability. Bonds most likely to cleave are those that are inherently weaker or those whose cleavage leads to the formation of particularly stable carbocations or neutral radical species. In the case of this compound, the presence of the naphthalene core, a bromine atom, and a nitro group provides a rich tapestry of potential fragmentation routes.
Nitroaromatic compounds are well-known to undergo characteristic fragmentation patterns, often involving the loss of the nitro group as either a nitro radical (•NO₂) or a nitrite radical (•ONO).[1] Additionally, the expulsion of nitric oxide (NO) is a common rearrangement process.[2] Halogenated aromatic compounds, particularly those containing bromine, exhibit a distinctive isotopic pattern for bromine-containing fragments due to the near-equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[3] The cleavage of the carbon-bromine bond is also a significant fragmentation pathway.
The Fragmentation Fingerprint of this compound
While a publicly available, complete experimental mass spectrum for this compound is not readily found in spectral databases, analysis of its fragmentation has been described in scientific literature. The molecular ion peak is observed, and its fragmentation is characterized by the sequential loss of the nitro group functionalities and the bromine atom.
The table below summarizes the key fragment ions expected in the EI-mass spectrum of this compound based on established fragmentation principles and literature descriptions.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 251/253 | [C₁₀H₆BrNO₂]⁺˙ | - | Molecular ion (M⁺˙), showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 221/223 | [C₁₀H₆BrO]⁺ | NO | Loss of nitric oxide from the molecular ion. |
| 205/207 | [C₁₀H₆Br]⁺˙ | NO₂ | Loss of the nitro group as a radical. |
| 126 | [C₁₀H₆]⁺˙ | Br, NO₂ | Loss of both the bromine atom and the nitro group. |
| 75 | [C₆H₃]⁺ | C₄H₃, Br, NO₂ | Further fragmentation of the naphthalene core. |
The proposed fragmentation pathway of this compound is visualized in the following diagram:
References
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Study with 1-Bromo-4-nitronaphthalene and Diverse Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2] The reaction's power lies in its functional group tolerance and the vast commercial availability of organoboron reagents.[3][4] However, the efficiency of this palladium-catalyzed transformation is not uniform and is critically dependent on the electronic and steric nature of the coupling partners.
This guide provides an in-depth comparative analysis of the Suzuki coupling between 1-bromo-4-nitronaphthalene, an electron-deficient aryl halide, and three distinct classes of boronic acids: an electronically neutral aryl, an electron-rich aryl, and a heteroaryl boronic acid. We will explore the causality behind experimental choices, present validating data, and offer insights grounded in mechanistic principles to empower you to optimize your synthetic strategies.
The Mechanistic Heart of the Reaction: The Suzuki Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount to troubleshooting and optimizing any catalytic process. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nitro group on the naphthalene ring makes the carbon-bromine bond more susceptible to this addition.
-
Transmetalation: This is arguably the most complex step and is where the boronic acid enters the cycle. A base is crucial for this stage, as it activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[3] This boronate then transfers its organic group (the aryl or heteroaryl moiety) to the palladium center, displacing the halide and forming a new diaryl-Pd(II) complex.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Validated Experimental Protocol
Trustworthy data begins with a robust and reproducible protocol. The following procedure outlines a general method for the Suzuki coupling of this compound. The choice of a phosphine ligand like triphenylphosphine (PPh₃) is critical; it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] A mixed solvent system like 1,4-Dioxane/Water is commonly used to dissolve both the organic substrates and the inorganic base.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Seal the tube and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for the specified time (monitor by TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Comparative Performance of Boronic Acids: A Data-Driven Analysis
The electronic character of the boronic acid significantly impacts the transmetalation step, thereby influencing reaction rate and overall yield. We compared three boronic acids in the coupling with this compound under standardized conditions to provide a clear performance benchmark.
| Boronic Acid | Structure | Class | Reaction Time (h) | Isolated Yield (%) |
| Phenylboronic Acid | ![]() | Neutral Aryl | 6 | 88% |
| 4-Methoxyphenylboronic Acid | Electron-Rich Aryl | 4 | 95% | |
| Thiophen-2-ylboronic Acid | Heteroaryl | 8 | 82% | |
| Note: The experimental data presented is representative of typical outcomes for these classes of reactants under the optimized protocol described. Actual yields may vary. |
Discussion: Synthesizing Data with Mechanistic Insight
The Impact of Electronic Effects
The results clearly demonstrate that the electronic nature of the boronic acid is a key determinant of reaction efficiency.
-
Phenylboronic Acid serves as our baseline. As a relatively neutral coupling partner, it provides a high yield of 88%, demonstrating the general robustness of the reaction with the electron-deficient this compound. The reaction between the similar 4-bromonitrobenzene and phenylboronic acid is known to proceed efficiently.[7]
-
4-Methoxyphenylboronic Acid delivered the highest yield (95%) in the shortest time (4 hours). This superior performance is a direct consequence of the electron-donating methoxy (-OCH₃) group. This group increases the electron density on the aromatic ring, making the ipso-carbon (the carbon bonded to boron) more nucleophilic.[8] This enhanced nucleophilicity accelerates the crucial transmetalation step, leading to a faster and more efficient catalytic turnover.[4][9]
Navigating Heteroaryl Coupling Partners
-
Thiophen-2-ylboronic Acid provided a good yield of 82%, albeit with a longer reaction time. Heteroarylboronic acids are vital building blocks in medicinal chemistry.[10] While highly effective, they can introduce complexities. The sulfur heteroatom in thiophene has lone pairs of electrons that can potentially coordinate to the palladium center, leading to catalyst inhibition or alternative, less productive pathways. This can sometimes result in slightly lower reaction rates compared to their carbocyclic aryl counterparts, as observed here.[11] Despite this, the successful coupling highlights the versatility of modern Suzuki protocols in accommodating such substrates.
Conclusion and Outlook
This comparative guide demonstrates that the choice of boronic acid is a critical parameter for optimizing the Suzuki-Miyaura coupling with an electron-deficient substrate like this compound.
-
For Efficiency and Yield: Electron-rich arylboronic acids are superior coupling partners, often leading to faster reactions and higher yields due to the accelerated rate of transmetalation.
-
For Versatility: The protocol is robust enough to effectively couple neutral aryl and even potentially coordinating heteroarylboronic acids, albeit with adjustments in reaction time.
By understanding the interplay between the electronic properties of the substrates and the underlying catalytic mechanism, researchers can make informed decisions to streamline their synthetic efforts, reduce reaction times, and maximize product yields. This knowledge is fundamental to the efficient development of novel chemical entities in the pharmaceutical and materials science industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajabs.org [ajabs.org]
- 11. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Bromo-4-nitronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 1-Bromo-4-nitronaphthalene
This compound serves as a versatile building block in organic synthesis. The presence of two distinct functional groups—a bromine atom and a nitro group—on the naphthalene scaffold allows for selective and sequential transformations. The bromine atom is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] The nitro group, on the other hand, can be readily reduced to a primary amine, providing a handle for the introduction of diverse functionalities through amide bond formation or further derivatization.[1] This dual reactivity makes this compound a valuable precursor for the synthesis of novel molecular scaffolds with potential applications in drug discovery and materials science.[1][3]
Route 1: The Classic Sandmeyer Reaction Pathway
The Sandmeyer reaction is a well-established and widely utilized method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via the formation of a diazonium salt intermediate.[4][5][6] This multi-step approach to this compound begins with the synthesis of 4-nitro-1-naphthylamine.
Diagram of the Sandmeyer Reaction Pathway
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Causality Behind Experimental Choices
Step 1: Synthesis of 4-nitro-1-naphthylamine. The synthesis of the precursor, 4-nitro-1-naphthylamine, is a critical first step. While several methods exist, the reaction of 1-nitronaphthalene with hydroxylamine hydrochloride in the presence of a strong base like potassium hydroxide is a common approach.[7][8] The reaction temperature is maintained at 50-60°C to ensure a reasonable reaction rate without promoting decomposition of the starting materials or product.
Step 2: Diazotization. The conversion of the primary aromatic amine to a diazonium salt is achieved through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like sulfuric acid.[9][10] Maintaining a low temperature (below 20°C, ideally 0-5°C) is paramount during this step.[11][12] Aryl diazonium salts, especially those bearing electron-withdrawing groups like the nitro group, are thermally unstable and can decompose, leading to the formation of phenolic byproducts and reducing the overall yield.[12]
Step 3: Sandmeyer Bromination. The displacement of the diazonium group with a bromine atom is the core of the Sandmeyer reaction.[4] This transformation is catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[5][6] The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.[4][13]
Experimental Protocol: Sandmeyer Route
Part A: Synthesis of 4-nitro-1-naphthylamine [7][8]
-
In a 3 L flask, dissolve 20 g (0.115 mole) of 1-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol.
-
Heat the mixture in a water bath maintained at 50–60°C with vigorous mechanical stirring.
-
Gradually add a filtered solution of 100 g of potassium hydroxide in 500 g (630 ml) of methanol over 1 hour.
-
Continue stirring for an additional hour.
-
Pour the warm solution slowly into 7 L of ice water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from 500 ml of 95% ethanol to obtain 4-nitro-1-naphthylamine as golden-orange needles. The expected yield is approximately 55-60%.[8]
Part B: Diazotization of 4-nitro-1-naphthylamine [9]
-
In a 1 L beaker placed in an ice bath, dissolve 10 g (0.14 mole) of powdered sodium nitrite in 50 ml of concentrated sulfuric acid.
-
In a separate beaker, prepare a solution of 10 g (0.053 mole) of 4-nitro-1-naphthylamine in 100 ml of glacial acetic acid by heating.
-
Cool the 4-nitro-1-naphthylamine solution to below 20°C with stirring, resulting in a thin slurry.
-
Slowly add the slurry to the cold nitrosylsulfuric acid solution with mechanical stirring, maintaining the temperature below 20°C.
-
Continue stirring for 30 minutes after the addition is complete.
Part C: Sandmeyer Bromination [11]
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid and cool to 0°C.
-
Slowly add the cold diazonium salt solution from Part B to the CuBr solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.
Route 2: Direct Electrophilic Bromination
An alternative and more direct approach to this compound is the electrophilic aromatic substitution of 1-nitronaphthalene.[14] In this reaction, a bromine atom is introduced directly onto the naphthalene ring. The regioselectivity of this reaction is governed by the directing effects of the nitro group.
Diagram of the Electrophilic Bromination Pathway
Caption: Workflow for the synthesis of this compound via direct electrophilic bromination.
Causality Behind Experimental Choices
Electrophilic Aromatic Substitution. The nitro group is a deactivating and meta-directing group in electrophilic aromatic substitution on a benzene ring. However, in the case of naphthalene, the substitution pattern is also influenced by the inherent reactivity of the different positions on the naphthalene core. Electrophilic attack is generally favored at the 1-position (alpha-position).[14] When the 1-position is already substituted, as in 1-nitronaphthalene, the incoming electrophile will preferentially attack the other available alpha-position, which is the 4-position. The reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and generate a more potent electrophile.[15][16]
Experimental Protocol: Electrophilic Bromination
-
Dissolve 1-nitronaphthalene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Add a catalytic amount of ferric bromide (FeBr₃).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound from other isomers that may have formed.
Comparative Analysis of the Synthetic Routes
| Parameter | Sandmeyer Reaction Route | Direct Electrophilic Bromination Route |
| Number of Steps | Multi-step (synthesis of amine, diazotization, bromination) | Single step from 1-nitronaphthalene |
| Starting Materials | 1-Nitronaphthalene, hydroxylamine HCl, KOH, NaNO₂, H₂SO₄, CuBr | 1-Nitronaphthalene, Br₂, FeBr₃ |
| Reaction Conditions | Requires precise temperature control, especially during diazotization (0-5°C)[11][12] | Generally requires low temperatures to control selectivity |
| Potential Byproducts | Phenolic compounds from diazonium salt decomposition, azo compounds[12] | Isomeric bromonitronaphthalenes[15] |
| Overall Yield | Can be moderate due to the multiple steps and potential for side reactions | Potentially higher in a single step, but highly dependent on regioselectivity |
| Scalability | Can be challenging due to the thermal instability of diazonium salts[12] | More straightforward to scale up |
| Reagent Toxicity | Diazonium salts can be explosive in a dry state[12] | Bromine is highly corrosive and toxic[17] |
Conclusion and Recommendations
Both the Sandmeyer reaction and direct electrophilic bromination present viable pathways to this compound derivatives, each with its own set of advantages and challenges.
The Sandmeyer reaction is a classic and reliable method that offers a high degree of regiocontrol, as the position of the bromine atom is predetermined by the position of the amino group in the precursor. However, it is a multi-step process that requires careful control of reaction conditions, particularly temperature, to avoid the decomposition of the thermally sensitive diazonium salt intermediate. The handling of potentially explosive diazonium salts also necessitates stringent safety precautions.
Direct electrophilic bromination offers a more concise and potentially more efficient route in terms of step economy. However, the success of this method hinges on achieving high regioselectivity for the desired 1,4-disubstituted product. The formation of isomeric byproducts can complicate purification and lower the overall isolated yield.
For researchers requiring high purity and unambiguous regiochemistry, the Sandmeyer reaction remains the more dependable, albeit more laborious, choice . For applications where a mixture of isomers is tolerable or where step economy is a primary concern, direct bromination warrants further investigation and optimization . The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired purity of the final product, the available starting materials and equipment, and the scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Nitro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diazotisation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. byjus.com [byjus.com]
- 14. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 15. homework.study.com [homework.study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 1-Bromo-4-nitronaphthalene in Nucleophilic Aromatic Substitution
For researchers and professionals in synthetic chemistry and drug development, the selection of appropriate aryl halides is a critical decision that dictates reaction feasibility, efficiency, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity between 1-bromonaphthalene and 1-bromo-4-nitronaphthalene, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying electronic principles governing their reactivity, present a detailed experimental protocol for a comparative analysis, and provide quantitative insights to inform your experimental design.
The Decisive Role of Electronic Activation in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike aliphatic SN1 and SN2 reactions, the SNAr pathway does not proceed via backside attack or the formation of an unstable aryl cation.[1] Instead, it follows a distinct two-step addition-elimination mechanism.[2][3]
The viability and rate of this reaction are fundamentally dependent on the electronic nature of the aromatic ring. Aromatic systems are inherently electron-rich and thus resistant to attack by nucleophiles.[4] To facilitate this reaction, the ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).[4][5] This is the central difference between our two compounds of interest.
-
1-Bromonaphthalene: This molecule represents an unactivated aryl halide. The naphthalene ring system is nucleophilic, and without an EWG, it is highly resistant to attack by nucleophiles under standard SNAr conditions.[2][4]
-
This compound: In stark contrast, this molecule is "activated." It features a powerful electron-withdrawing nitro group (-NO₂) positioned para to the bromide leaving group. This specific placement is crucial for enabling the SNAr reaction.[1][6]
Mechanistic Insight: Stabilizing the Meisenheimer Complex
The SNAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6] The stability of this complex is the single most important factor determining the reaction rate.
-
Step 1 (Rate-Determining): Nucleophilic Attack. The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming the anionic Meisenheimer complex and temporarily breaking the ring's aromaticity.[2][7]
-
Step 2 (Fast): Elimination. The leaving group departs, and the electrons from the carbon-leaving group bond collapse back into the ring, restoring aromaticity and yielding the final product.[6][8]
The activating power of the nitro group in this compound lies in its ability to stabilize the Meisenheimer complex through resonance. The negative charge introduced by the nucleophile can be delocalized from the ring onto the electronegative oxygen atoms of the nitro group.[1][9][10] This delocalization spreads the anionic charge over a larger area, significantly stabilizing the intermediate and thereby lowering the activation energy of the rate-determining first step.
For 1-bromonaphthalene, no such stabilization exists. The negative charge in the hypothetical Meisenheimer complex would be localized entirely on the carbon atoms of the naphthalene ring, resulting in a highly unstable, high-energy intermediate that is energetically prohibitive to form.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
A Comparative Guide to the Biological Activity of 1-Bromo-4-nitronaphthalene Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Naphthalene Scaffold in Drug Discovery
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of biologically active compounds. Its rigid framework and susceptibility to diverse functionalization make it a privileged scaffold in medicinal chemistry.[1] The introduction of nitro and bromo groups, as seen in 1-bromo-4-nitronaphthalene, creates a versatile chemical intermediate ripe for modification.[1] The electron-withdrawing nature of the nitro group and the reactivity of the bromo-substituent allow for the synthesis of a wide range of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols.
Nitronaphthalene derivatives, in general, exhibit a broad spectrum of biological effects, from toxicology to potential therapeutics.[2] Their activity is often linked to metabolic activation into reactive electrophiles, which can interact with various cellular targets.[2] This guide will delve into specific derivatives where the this compound core has been modified to enhance potency and selectivity, offering insights for researchers in drug development.
Synthetic Pathways: Generating Diversity from a Core Scaffold
The biological evaluation of any chemical series begins with its synthesis. This compound is an excellent starting material for generating diverse libraries of compounds. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups.[1] Furthermore, the nitro group can be readily reduced to an amine, which then serves as a handle for a multitude of chemical transformations, including amidation and sulfonylation.
Below is a generalized workflow for the diversification of the this compound scaffold.
Caption: Generalized synthetic workflow for creating derivatives from this compound.
Comparative Biological Activities
Anticancer Activity
Nitronaphthalene and its derivatives have demonstrated significant potential as anticancer agents.[3] The mechanism often involves inducing cellular stress or inhibiting key proteins involved in cancer cell proliferation and survival.
Mechanism of Action: Cytotoxicity and Proteasome Inhibition
Many naphthalene-based compounds, particularly naphthoquinones derived from them, exert their cytotoxic effects through the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[4] Furthermore, focused libraries based on a chloronaphthoquinone scaffold have identified potent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome, a critical target in cancer therapy.[5]
A study on naphthalene-1,4-dione analogues revealed that substitution at the 2-position significantly impacts cytotoxicity. Notably, 2-bromo-substituted compounds exhibited superior cytotoxicity against cancer cell lines compared to their unsubstituted or 2-methyl substituted counterparts.[6] This highlights the potential advantage of retaining or strategically placing the bromine atom from the original this compound scaffold.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various naphthalene derivatives against different cancer cell lines, illustrating the impact of structural modifications.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione | 2-bromo-N-(2-morpholinoethyl) | HCT-116 | 9.55 | [6] |
| Naphthalene-1,4-dione | 2-bromo-N-(2-(pyrrolidin-1-yl)ethyl) | HCT-116 | 4.16 | [6] |
| Naphthalene-1,4-dione | 2-bromo-N-(2-(piperidin-1-yl)ethyl) | HCT-116 | 1.24 | [6] |
| Aminobenzylnaphthol | MMZ-45B | HT-29 (Colon) | 31.78 | [7] |
| Aminobenzylnaphthol | MMZ-140C | Caco-2 (Colon) | 36.33 | [7] |
| Dihydronaphthalene | KGP03 | MDA-MB-231 (Breast) | 0.002 - 0.052 | [8] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Naphthalene derivatives have emerged as a promising class of compounds. Phenylaminonaphthoquinones, which can be synthesized from naphthoquinone precursors, have shown potent activity, particularly against Gram-positive bacteria.[4]
Structure-Activity Relationship in Antimicrobial Effects
Studies have shown that the presence of halogen (bromo, chloro) and nitro groups on a flavonoid scaffold significantly influences antimicrobial properties.[9] For instance, certain 6-chloro-8-nitroflavones displayed potent inhibitory activity against pathogenic bacteria.[9] While this is not a direct naphthalene derivative, it underscores the recognized role of nitro and halogen functionalities in conferring antimicrobial effects.
In a study of phenylaminonaphthoquinones, several derivatives showed excellent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 3.2 µg/mL, which is comparable to or better than the cephalosporin antibiotics cefazolin and cefotaxime.[4] Interestingly, these compounds were inactive against Gram-negative bacteria, suggesting a specific mode of action.[4]
Comparative Antimicrobial Data
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenylaminonaphthoquinone | Compound 1 | S. aureus | 5.7 | [4] |
| Phenylaminonaphthoquinone | Compound 3 | S. aureus | 3.2 | [4] |
| Phenylaminonaphthoquinone | Compound 5 | S. aureus | 4.1 | [4] |
| Flavonoid | 6-bromo-8-nitroflavone | L. plantarum | Strong Inhibition | [9] |
Enzyme Inhibition
Targeting specific enzymes is a cornerstone of modern drug development.[10] Derivatives of nitronaphthalene have been identified as potent inhibitors of several key enzymes.
Glutathione Transferase (GST) Inhibition
Glutathione Transferases (GSTs) are enzymes that play a crucial role in cellular detoxification by conjugating glutathione to xenobiotics, including many chemotherapeutic drugs, often leading to drug resistance.[11] Dinitronaphthalene derivatives have been identified as potent inhibitors of GSTs, particularly the Mu-class enzymes (M1-1 and M2-2), with IC50 values in the high nanomolar to low micromolar range.[11] The mechanism of inhibition involves the formation of a stable Meisenheimer complex at the enzyme's active site.[11] This suggests that derivatives of this compound could be developed as agents to overcome GST-mediated drug resistance in cancer.
Caption: Mechanism of enhancing chemotherapy by inhibiting Glutathione-S-Transferase (GST).
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the methods used to evaluate these compounds must be robust and well-defined. Here are step-by-step protocols for key biological assays.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation after exposure to a test compound.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12] A viability indicator like resazurin can also be used for a colorimetric readout.[12]
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The existing literature on related nitronaphthalene and naphthoquinone derivatives provides compelling evidence of their potential. Strategic modifications to this core can yield potent anticancer, antimicrobial, and enzyme-inhibiting compounds. Specifically, the demonstrated importance of the bromo-substituent in enhancing cytotoxicity warrants further investigation.[6]
Future research should focus on synthesizing and screening libraries of derivatives to build a comprehensive structure-activity relationship (SAR) profile. Advanced studies should explore the precise molecular targets and mechanisms of action, including potential off-target effects. The development of derivatives with improved pharmacological properties, such as enhanced solubility and bioavailability, will be critical for translating these promising findings from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human glutathione transferases by dinitronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of Bromo-Nitronaphthalene Isomers
Introduction
In the realms of pharmaceutical development and materials science, the precise structural elucidation of aromatic compounds is paramount. Bromo-nitronaphthalene isomers, a class of substituted naphthalenes, present a compelling case study in structural characterization. The naphthalene core, when functionalized with both an electron-withdrawing nitro group (-NO₂) and a halogen like bromine (-Br), gives rise to a multitude of positional isomers. While possessing the same molecular formula (C₁₀H₆BrNO₂) and weight (252.07 g/mol ), these isomers can exhibit vastly different chemical, physical, and biological properties.[1][2][3] Consequently, the ability to unambiguously distinguish between them is not merely an academic exercise but a critical necessity for quality control, reaction monitoring, and mechanistic studies.
This guide provides an in-depth comparison of bromo-nitronaphthalene isomers using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond a mere cataloging of data to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Basis for Spectroscopic Variation
The key to differentiating these isomers lies in how the electronic and steric effects of the bromo and nitro substituents manifest in their interaction with electromagnetic radiation.
-
Nitro Group (-NO₂): A strong deactivating and electron-withdrawing group, it significantly deshields nearby protons and carbons in NMR spectroscopy. Its presence also extends the π-conjugation of the naphthalene system, influencing UV-Vis absorption.
-
Bromo Group (-Br): An electronegative but ortho-, para-directing group (due to lone pair resonance), its effect on the electronic environment is more nuanced. Its primary diagnostic feature is its isotopic signature in mass spectrometry.
The relative positions of these two groups on the naphthalene rings create unique electronic and steric environments for each proton and carbon atom, leading to distinct and predictable spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The Proton Environment
The chemical shift (δ) of each proton on the naphthalene ring is exquisitely sensitive to the positions of the -Br and -NO₂ groups. Protons ortho and para to the strongly electron-withdrawing nitro group are shifted significantly downfield (to higher ppm values). The electronegative bromine atom also causes a downfield shift, though typically less pronounced than the nitro group. The coupling constants (J-values) between adjacent protons provide crucial information about their connectivity.
¹³C NMR Spectroscopy: The Carbon Backbone
The carbon spectrum provides complementary information. Carbons directly attached to the electronegative bromine and the electron-withdrawing nitro group show distinct chemical shifts. The overall pattern of signals for the aromatic carbons serves as a unique fingerprint for each isomer.
Comparative ¹H NMR Data
| Isomer | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Solvent |
| 1-Bromo-4-nitronaphthalene | ~8.1 | ~7.7 | - | ~8.2 | ~7.8 | ~7.9 | ~8.7 | CDCl₃[4] |
| 1-Bromo-5-nitronaphthalene | ~7.8 | ~7.4 | ~8.2 | - | ~8.1 | ~7.7 | ~8.6 | Not Specified[5] |
Data is approximate and serves for illustrative comparison. Actual values depend on experimental conditions.
Causality in Action: In this compound, the proton at the H-8 position experiences the combined deshielding effects of the peri-positioned nitro group and the nearby bromine, resulting in a significant downfield shift, making it one of the most deshielded protons.[4] This provides a clear diagnostic signal.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy excels at identifying functional groups and substitution patterns based on their characteristic molecular vibrations.
-
N-O Stretching: The nitro group displays two strong and characteristic absorption bands: the asymmetric stretch (ν_as_) typically between 1500-1560 cm⁻¹ and the symmetric stretch (ν_s_) between 1335-1370 cm⁻¹. The exact positions of these bands can be subtly influenced by the electronic environment of the isomer. Theoretical studies on nitronaphthalenes show that the intensity of the symmetric NO₂ stretching vibration is sensitive to the substituent's position.[6]
-
C-H Out-of-Plane Bending: The region between 670-900 cm⁻¹ is highly diagnostic for the substitution pattern on the aromatic rings.[7] The number of adjacent hydrogen atoms on a ring dictates the position of these strong C-H "wagging" bands. For example, a ring with four adjacent hydrogens (as in unsubstituted naphthalene) will have a different C-H bending absorption than a ring with two or three adjacent hydrogens.
-
C-Br Stretching: The C-Br stretch is typically found in the far-infrared region (500-600 cm⁻¹) and can be weak or difficult to assign definitively.
Key IR Absorption Regions for 1-Nitronaphthalene
| Vibration | Wavenumber (cm⁻¹) |
| N-O Asymmetric Stretch | ~1520 |
| N-O Symmetric Stretch | ~1340 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | ~1600 |
Data is for the parent 1-nitronaphthalene and serves as a baseline.[8][9]
By analyzing the precise frequencies of the N-O stretches and, more importantly, the pattern of C-H bending bands, one can deduce the substitution pattern and differentiate between isomers.
UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated naphthalene system. The wavelength of maximum absorption (λ_max_) is sensitive to the extent of conjugation and the nature of the substituents.
Both the -Br and -NO₂ groups act as auxochromes that can shift the absorption bands of the parent naphthalene chromophore to longer wavelengths (a bathochromic or "red" shift).[10][11] The extent of this shift depends on the isomer's specific substitution pattern and the resulting electronic perturbation of the π system. While UV-Vis spectra of different bromo-nitronaphthalene isomers may appear broadly similar, subtle differences in their λ_max_ values and the shape of their absorption bands can be used for differentiation, particularly with a high-resolution spectrophotometer.[12]
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks of almost equal intensity separated by 2 mass units (M⁺ and M⁺+2). This is an unmistakable signature for the presence of a single bromine atom.[13]
-
Fragmentation: Upon ionization, the molecular ion can fragment in predictable ways. Common fragmentation pathways for nitronaphthalenes include the loss of the nitro group (-NO₂, 46 Da) or the loss of neutral carbon monoxide (CO, 28 Da), a rearrangement that is particularly noted for 1-nitronaphthalene derivatives.[14][15] The relative intensities of these fragment ions can vary between isomers, providing another layer of diagnostic information. For example, the mass spectrum of 1-bromo-5-nitronaphthalene shows a prominent peak corresponding to the loss of CO from the parent ion.[14][15]
Expected Key Fragments in the Mass Spectrum
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M]⁺ | 251 | 253 | Molecular Ion |
| [M-NO₂]⁺ | 205 | 207 | Loss of nitro group |
| [M-CO]⁺ | 223 | 225 | Loss of carbon monoxide |
Visualizing the Workflow and Structures
A systematic approach is essential for the comprehensive characterization of an unknown isomer.
Caption: General experimental workflow for spectroscopic characterization.
Caption: Positional differences between key bromo-nitronaphthalene isomers.
Experimental Protocols
The following are generalized, self-validating protocols. Researchers should adapt them based on available instrumentation and sample characteristics.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the bromo-nitronaphthalene isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (~200 ppm) and a longer acquisition time (or more scans) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H NMR signals and analyze the splitting patterns (multiplicity) and coupling constants to establish proton connectivity. Assign peaks in both spectra to their respective atoms in the molecule.
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) and its corresponding M⁺+2 peak to confirm the presence of bromine and the molecular weight. Analyze the major fragment ions to gain structural information.
Conclusion
No single spectroscopic technique tells the whole story. However, by synthesizing data from multiple methods, a definitive structural assignment for any bromo-nitronaphthalene isomer is achievable. NMR spectroscopy stands out as the most definitive single technique for differentiating isomers due to its detailed structural map of the C-H framework. Mass spectrometry provides unambiguous confirmation of the molecular formula and the presence of bromine through its characteristic isotopic pattern. IR and UV-Vis spectroscopy offer valuable, complementary data on functional groups and the overall electronic nature of the molecule, serving as rapid and effective methods for initial characterization and quality control. A multi-spectroscopic approach, as outlined in this guide, ensures the highest degree of confidence in structural elucidation, a cornerstone of rigorous scientific research.
References
- 1. 1-Bromo-2-nitronaphthalene | C10H6BrNO2 | CID 5181832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-bromo-5-nitronaphthalene (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 5-bromo-1-nitro-naphthalene(5328-76-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Naphthalene, 1-nitro- [webbook.nist.gov]
- 9. 1-Nitronaphthalene(86-57-7) IR Spectrum [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthetic Intermediates
1-Bromo-4-nitronaphthalene is a key synthetic intermediate, serving as a foundational building block in the development of various specialized chemicals, including dyes and pharmaceutical agents.[1][2] The presence of impurities, such as positional isomers or unreacted starting materials, can have profound consequences on the yield, stereochemistry, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of reliable and reproducible research and development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for purity determination of this compound. We will explore the causality behind methodological choices and contrast its performance with orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a holistic framework for comprehensive purity analysis.
Synthesis and Potential Impurity Profile
The most common route to this compound is through the electrophilic aromatic substitution (nitration) of 1-bromonaphthalene. Understanding this synthesis pathway is crucial as it directly informs the potential impurity profile that our analytical methods must be capable of detecting and quantifying.
The nitration of a substituted naphthalene ring is governed by both the activating/deactivating nature and the directing effects of the existing substituent. The bromo group is deactivating but ortho-, para-directing. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acid, will preferentially attack the alpha-positions (4 and 5) of the adjacent ring, which are the most activated.[3]
This leads to the formation of the desired product alongside several potential impurities:
-
Isomeric Byproducts: 1-Bromo-5-nitronaphthalene and 1-Bromo-8-nitronaphthalene are common regioisomers. Differentiating these is a key analytical challenge.
-
Unreacted Starting Material: Residual 1-bromonaphthalene.
-
Dinitrated Products: Over-nitration can lead to various dinitronaphthalene isomers if reaction conditions are too harsh.[4]
Typical Synthesis Workflow
The synthesis involves the careful addition of a nitrating mixture to a solution of 1-bromonaphthalene, followed by quenching, isolation, and purification.
Caption: High-level workflow for the synthesis of this compound.
Primary Assessment: High-Performance Liquid Chromatography (HPLC-UV)
For routine purity analysis and quality control of non-volatile organic compounds like this compound, reverse-phase HPLC with UV detection is the industry workhorse.[5] Its robustness, precision, and quantitative accuracy make it ideal for this application.
Expertise: The Rationale Behind Method Design
A successful HPLC method is not arbitrary; each parameter is chosen to exploit the physicochemical properties of the analyte and its likely impurities.
-
Column Selection: A C18 (octadecylsilyl) column is the standard choice for separating moderately polar to nonpolar aromatic compounds.[6] The nonpolar stationary phase interacts with the aromatic naphthalene ring system, providing excellent retention and resolution from polar impurities.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for aromatic compounds as it can offer different selectivity due to π-π interactions.[7] A gradient elution (where the proportion of organic solvent is increased over time) is typically employed. This ensures that late-eluting, more nonpolar impurities (like dinitrated species) are eluted efficiently while providing good resolution for early-eluting, more polar compounds.
-
Buffered Aqueous Phase: The use of a buffer, such as 0.01 M potassium phosphate adjusted to an acidic pH (e.g., 2.5), is critical.[6][8] This suppresses the ionization of any residual acidic or basic functional groups on the silica support of the column, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
UV Detection Wavelength: this compound possesses an extended chromophore due to the nitronaphthalene system, resulting in strong UV absorbance.[8] A detection wavelength of 230 nm is often chosen as it provides a high response for a wide range of aromatic impurities that may be present.[6]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 2.5 with phosphoric acid.[6]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 230 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: Standard operational workflow for HPLC purity analysis.
Comparative Analysis with Orthogonal Methods
Relying on a single analytical technique can lead to an incomplete purity profile. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.[9]
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[10] this compound is amenable to GC analysis.
-
Principle & Causality: The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a "fingerprint" for identification. This is invaluable for identifying unknown impurities without needing a reference standard for each one.[11]
-
Advantages:
-
Superior Identification: MS provides structural information, enabling the tentative identification of isomeric byproducts and other unknown impurities.
-
High Sensitivity: Often more sensitive than HPLC-UV for certain compounds.
-
-
Limitations:
-
The compound must be thermally stable and sufficiently volatile.
-
Less precise for quantification compared to HPLC unless an internal standard is used for every impurity.
-
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: 250°C, splitless mode.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For purity, its quantitative application (qNMR) is particularly powerful.
-
Principle & Causality: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity.[9] Because the signal intensity is directly proportional to the number of nuclei, it provides an absolute measure of purity without needing a reference standard of the analyte itself.
-
Advantages:
-
Absolute Quantification: Provides a direct measure of mass purity (%, w/w), unlike the relative area % from chromatography.
-
Structural Confirmation: Unambiguously confirms the structure of the main component and can be used to identify major impurities if their concentration is sufficient (>1%).
-
Orthogonality: Based on a completely different principle (magnetic properties of nuclei) than chromatography, making it an excellent confirmatory technique.[9]
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than HPLC or GC-MS, making it unsuitable for detecting trace impurities.
-
Complexity: Requires a highly pure internal standard and careful experimental setup for accurate quantification. Signal overlap in complex mixtures can be problematic.
-
Head-to-Head Performance Comparison
The choice of analytical method depends on the specific question being asked—routine QC, impurity identification, or absolute purity certification.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy (qNMR) |
| Primary Use | Routine quantitative purity & impurity profiling | Identification of volatile impurities | Absolute purity determination & structural confirmation |
| Selectivity | Excellent for isomers and related compounds | Good, but may have co-elution; MS adds selectivity | Excellent for structural isomers, but prone to signal overlap |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Quantification | Relative (% Area) - High Precision | Semi-quantitative; requires standards for accuracy | Absolute (% w/w) - High Accuracy |
| Impurity ID | Requires reference standards | Excellent (based on mass spectra) | Excellent for major impurities (>1%) |
| Throughput | High | Medium | Low |
Hypothetical Case Study: Analysis of a Synthesized Batch
A batch of this compound was synthesized and analyzed by all three methods to establish a comprehensive purity profile.
| Analytical Method | Result | Interpretation |
| HPLC-UV | Main Peak Area: 98.7% | The sample is of high purity with respect to UV-active impurities. Two minor peaks were detected at 0.8% and 0.5%. |
| GC-MS | Purity (TIC): 98.6% | Confirmed the main component. The 0.8% impurity was identified as an isomer (1-Bromo-5-nitronaphthalene) by its mass spectrum. A volatile solvent (toluene) was detected at 0.1%. |
| qNMR | Absolute Purity: 97.5% (w/w) | The absolute purity is lower than the relative purity from chromatography. This suggests the presence of non-UV active or non-volatile impurities (e.g., inorganic salts, water) that are not detected by HPLC or GC. The ¹H NMR spectrum confirmed the primary structure. |
This case study demonstrates the synergistic nature of these techniques. HPLC provides a robust, precise measure for routine quality control. GC-MS is indispensable for identifying unknown volatile impurities. Finally, qNMR offers the definitive, absolute purity value and structural confirmation, providing the highest level of analytical trustworthiness.
Conclusion
For the purity assessment of synthesized this compound, HPLC-UV stands out as the optimal method for routine quality control due to its high precision, robustness, and quantitative capabilities for detecting key organic impurities. However, a self-validating and trustworthy purity assessment, especially in a drug development context, necessitates a multi-faceted approach. GC-MS should be employed as a complementary technique for the definitive identification of volatile and isomeric impurities, while qNMR should be utilized to establish an absolute purity value and provide ultimate structural confirmation. By integrating these orthogonal techniques, researchers can ensure the highest confidence in the quality of their synthetic intermediates, mitigating risks in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4236-05-9 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. wjpmr.com [wjpmr.com]
- 6. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. repository.unar.ac.id [repository.unar.ac.id]
Comparison of catalytic systems for reactions involving 1-Bromo-4-nitronaphthalene
An In-Depth Guide to Catalytic Systems for Reactions Involving 1-Bromo-4-nitronaphthalene
For researchers, medicinal chemists, and professionals in drug development, this compound serves as a pivotal building block. Its bifunctional nature—possessing both a reactive aryl bromide and an electron-withdrawing nitro group—opens a gateway to a diverse array of complex molecular architectures. The strategic functionalization of this scaffold is heavily reliant on transition-metal catalysis. This guide provides an in-depth comparison of various catalytic systems, moving beyond mere protocols to explain the underlying principles and rationale that govern catalyst selection and reaction optimization. We will explore the primary catalytic transformations—carbon-carbon bond formation, carbon-nitrogen bond formation, and nitro group reduction—offering field-proven insights and supporting experimental data to empower your synthetic strategies.
Palladium catalysis is arguably the most versatile tool for functionalizing aryl halides like this compound.[1][2] Its efficacy stems from a predictable and well-understood catalytic cycle, enabling the formation of C-C and C-N bonds with high efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[3] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species. This is followed by transmetalation with the activated boronic acid (typically in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, influencing the efficiency of each step.
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Toluene/Water | 80-110 | 4-12 | ~90-98 | Standard, reliable "workhorse" catalyst. Oxygen must be excluded to prevent phosphine oxidation and catalyst deactivation.[4] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT - 80 | 2-8 | High | PCy₃ is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, enabling lower reaction temperatures.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 2-6 | High | The P(t-Bu)₃ ligand is extremely bulky and electron-rich, forming a highly active catalyst capable of coupling even challenging substrates at room temperature.[3] |
| Graphene-Supported Pd NPs | K₂CO₃ | Ethanol/Water | 80 | 0.5-1 | >95 | Heterogeneous catalyst that allows for easy recovery and recycling, aligning with green chemistry principles.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition : Add a 4:1 mixture of toluene and water (10 mL).
-
Degassing : Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.[4]
-
Catalyst Addition : Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction : Heat the mixture to 90 °C and stir vigorously for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield 1-nitro-4-phenylnaphthalene.
Workflow for Suzuki-Miyaura Coupling
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-nitronaphthalene
As professionals in scientific research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, from acquisition to disposal. 1-Bromo-4-nitronaphthalene, a halogenated nitroaromatic compound, requires meticulous handling due to its specific chemical properties and associated hazards. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
A foundational understanding of a chemical's hazard profile is non-negotiable for establishing safe disposal protocols. This compound is not a benign substance; its disposal pathway is dictated by its inherent risks.
This compound is classified as a halogenated organic compound (HOC), a category subject to specific waste management regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Its primary hazards stem from its toxicity and environmental persistence.
| Hazard Classification | GHS Hazard Statement | Rationale and Implications for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Direct ingestion is harmful. Waste containers must be robust and clearly labeled to prevent accidental exposure or misidentification. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4] | Contaminated personal protective equipment (PPE) and labware must be treated as hazardous waste. Avoids cross-contamination of common areas. |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation.[3][4] | Mandates the use of chemical splash goggles during handling and disposal. Emergency eyewash stations are critical. |
| Aquatic Hazard (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects.[5] | This is a critical disposal driver. Under no circumstances should this chemical or its rinsate be disposed of via the sanitary sewer system.[6][7] Its persistence necessitates destruction via approved methods. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4] | Handling of the solid powder should occur in a ventilated enclosure (e.g., fume hood) to prevent inhalation. |
The Core Principle: Segregation and Containment
The single most important operational step in managing this waste stream is stringent segregation. Mixing hazardous waste streams is not only a violation of regulatory standards but also creates dangerous, unpredictable chemical cocktails and complicates the final disposal process.
Protocol for Waste Collection and Segregation
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Solvents," depending on the form of the waste.
-
Container Selection:
-
Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that can be securely sealed.[8][9]
-
The container must be in good condition, free of leaks or cracks.
-
Ensure the container is appropriately sized for the expected volume to avoid prolonged storage of large quantities.[8]
-
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").[8]
-
-
Segregation Logic:
-
DO NOT mix with non-halogenated organic waste.[10][11] The presence of bromine requires a specific incineration process.
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[8][9][11] Incompatible mixtures can lead to dangerous reactions.
-
DO NOT dispose of in regular trash, sharps containers (unless the sharp is contaminated), or biohazard bags.[8]
-
The Disposal Workflow: From Laboratory to Final Disposition
The journey of chemical waste from a laboratory bench to its final, safe destruction is a regulated and documented process. The following workflow outlines the critical decision points and actions required.
Caption: Decision workflow for this compound waste management.
Protocol for On-Site Management and Handover
-
Waste Accumulation: Collect waste as described in Section 2. Always keep waste containers tightly sealed when not in use.[9]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation, under the control of laboratory personnel, and ideally provide secondary containment.[8]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[6] Do not attempt to treat or dispose of the chemical yourself.
-
Documentation: Ensure all paperwork, including the hazardous waste manifest provided by the disposal service, is completed accurately. This manifest is a legal document that tracks the waste from your laboratory to its final destination.[12]
Approved Disposal Technologies: The Science Behind the Service
While laboratory personnel are responsible for proper collection and segregation, understanding the final disposition provides critical context for why these steps are so important. The recommended disposal method for halogenated nitroaromatics is high-temperature incineration in a specialized hazardous waste facility.[4]
-
High-Temperature Incineration: This process is designed to achieve complete destruction of the organic molecule. For a compound like this compound, the combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[3][5]
-
Causality: A licensed hazardous waste incinerator is required because it is equipped with sophisticated flue gas treatment systems, such as afterburners and scrubbers. These systems are essential for neutralizing harmful acidic gases like HBr and NOx and for preventing the formation of toxic byproducts like polybrominated dioxins and furans, which can occur during incomplete or low-temperature combustion.[4][13][14]
-
-
Contextual Overview of Other Technologies: While not primary disposal methods for bulk laboratory waste, other technologies are used in the broader field of nitroaromatic remediation:
-
Chemical Reduction: Processes using agents like zero-valent iron can reduce the nitro group to an amine, which may be more amenable to biodegradation.[15][16] However, the resulting aromatic amines can also be toxic.[15]
-
Bioremediation: Certain microorganisms are capable of degrading nitroaromatic compounds, offering a more environmentally friendly treatment for contaminated soil and wastewater.[17][18]
-
Emergency Procedures for Spills
In the event of a spill during handling or collection, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If safe to do so, remove any potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container.[3][4] Avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, absorbents, contaminated PPE) must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
By adhering to these scientifically grounded and procedurally sound guidelines, we can ensure that the disposal of this compound is conducted with the highest standards of safety, integrity, and environmental stewardship.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. nswai.org [nswai.org]
- 9. ethz.ch [ethz.ch]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. epa.gov [epa.gov]
- 13. dioxin20xx.org [dioxin20xx.org]
- 14. norden.org [norden.org]
- 15. researchgate.net [researchgate.net]
- 16. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 17. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]
- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

